molecular formula C10H17NO3 B597500 Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate CAS No. 152537-04-7

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Cat. No.: B597500
CAS No.: 152537-04-7
M. Wt: 199.25
InChI Key: JWHFSDTYDAIZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHFSDTYDAIZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697020
Record name tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152537-04-7
Record name 1,1-Dimethylethyl 3-(2-oxoethyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152537-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate. This bifunctional molecule, incorporating a reactive aldehyde and a protected azetidine ring, serves as a valuable building block in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, provides a likely experimental protocol for its synthesis via oxidation of the corresponding alcohol, and discusses the broader biological significance of the azetidine scaffold. All quantitative data is presented in structured tables, and a detailed synthetic workflow is visualized using Graphviz.

Chemical Properties

This compound, with the CAS number 152537-04-7, is a heterocyclic compound featuring a four-membered azetidine ring protected with a tert-butoxycarbonyl (Boc) group and bearing a 2-oxoethyl (acetaldehyde) substituent at the 3-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is reported, other values are predicted or inferred from closely related compounds due to limited availability in published literature.

PropertyValueSource/Notes
Molecular Formula C₁₀H₁₇NO₃PubChem[1]
Molecular Weight 199.25 g/mol MySkinRecipes[2]
CAS Number 152537-04-7BLDpharm[3]
Appearance Predicted: Colorless to pale yellow oil/liquidBased on related compounds
Boiling Point 281 °C at 760 mmHgMySkinRecipes[2]
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.-
Storage Store at -20°C under an inert atmosphere.MySkinRecipes[2]
Spectroscopic Data (Predicted)
SpectroscopyPredicted Chemical Shifts / Bands
¹H NMR * ~9.8 ppm (t, 1H): Aldehydic proton (CHO), likely a triplet due to coupling with the adjacent CH₂ group.
* ~4.0-3.5 ppm (m, 4H): Protons on the azetidine ring (CH₂-N-CH₂).
* ~3.0-2.5 ppm (m, 3H): Methylene protons adjacent to the aldehyde (CH₂-CHO) and the methine proton on the azetidine ring.
* 1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
¹³C NMR * ~202 ppm: Carbonyl carbon of the aldehyde.
* ~156 ppm: Carbonyl carbon of the Boc group.
* ~80 ppm: Quaternary carbon of the tert-butyl group.
* ~50-60 ppm: Carbons of the azetidine ring.
* ~45 ppm: Methylene carbon adjacent to the aldehyde.
* ~35 ppm: Methine carbon of the azetidine ring.
* 28.4 ppm: Methyl carbons of the tert-butyl group.
FT-IR (cm⁻¹) * ~2975, 2870: C-H stretching of alkyl groups.
* ~2720, 2820: C-H stretching of the aldehyde.
* ~1725: C=O stretching of the aldehyde.
* ~1695: C=O stretching of the Boc carbamate.
* ~1160: C-N stretching.
Mass Spec. (ESI-MS) * [M+H]⁺: m/z 200.1281
* [M+Na]⁺: m/z 222.1100

Synthesis and Experimental Protocols

The most plausible synthetic route to this compound is the oxidation of its corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Several oxidation methods are suitable for this transformation, with the Swern oxidation being a common and mild choice that avoids over-oxidation to the carboxylic acid.

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process starting from a commercially available precursor.

G cluster_0 Synthesis of Starting Material cluster_1 Oxidation to Aldehyde A tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate B Reagents for chain extension (e.g., via tosylation and cyanide displacement followed by reduction, or Grignard reaction with ethylene oxide) A->B Chain Extension C tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate B->C D tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate E Oxidizing Agent (e.g., Swern, Dess-Martin, IBX) D->E Oxidation F This compound E->F G A This compound B Reductive Amination with various amines A->B Derivatization C Wittig Reaction or similar C-C bond formations A->C Derivatization D Library of diverse azetidine derivatives B->D C->D E High-Throughput Screening (HTS) D->E Biological Assays F Hit Identification E->F G Lead Optimization F->G Structure-Activity Relationship (SAR) Studies H Drug Candidate G->H

References

"Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in contemporary drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. This document outlines the molecule's chemical properties, provides a detailed experimental protocol for the synthesis of a structurally related compound, and illustrates its utility as a versatile building block in medicinal chemistry.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for the characterization of its derivatives.

PropertyValueReference
Molecular Formula C₁₀H₁₇NO₃[1][2]
Molecular Weight 199.25 g/mol [1]
CAS Number 152537-04-7[1]
Storage Conditions Inert atmosphere, store in freezer at -20°C[1]

Role as a Synthetic Intermediate

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical applications. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and serves as a key structural motif in various biologically active compounds. The presence of the reactive aldehyde group and the Boc-protecting group allows for a wide range of chemical transformations. This compound is a precursor for creating substituted azetidines used in the development of Janus kinase (JAK) inhibitors, such as Baricitinib.[3] Furthermore, derivatives of this molecule function as PROTAC (Proteolysis Targeting Chimera) linkers, which are bifunctional molecules that induce the degradation of target proteins.[4]

logical_relationship A This compound (Building Block) B Chemical Modification (e.g., Reductive Amination, Wittig Reaction) A->B Reaction C Functionalized Azetidine Derivatives B->C Yields D Advanced Pharmaceutical Intermediates C->D Further Synthesis E Active Pharmaceutical Ingredients (APIs) (e.g., JAK Inhibitors, PROTACs) D->E Final Step

Logical workflow of the compound as a synthetic intermediate.

Experimental Protocol: Synthesis of a Related Azetidine Derivative

Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate via Oxidation [3]

This procedure involves the oxidation of the corresponding hydroxyl precursor.

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Dichloromethane (CH₂Cl₂)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Premixed reactor

  • Micro-channel reactor

  • Oil-water separator

Procedure:

  • A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in CH₂Cl₂ (120 mL) is prepared in a premixed reactor.

  • This mixture is then introduced into a micro-channel reactor at a flow rate of 6.5 g/min .

  • Simultaneously, a 30% H₂O₂ solution is pumped into the micro-channel reactor at a rate of 4.5 g/min . The residence time in the reactor is maintained at 30 seconds.

  • Upon completion of the reaction, the resulting mixture is directed to an oil-water separator for a 20-minute separation period.

  • The organic layer containing the product is collected, and the solvent is removed under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic transformation described in the experimental protocol.

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 tert-Butyl 3-hydroxyazetidine-1-carboxylate process1 Mixing in Premixed Reactor reactant1->process1 reactant2 TEMPO (catalyst) reactant2->process1 reactant3 H₂O₂ (oxidant) process2 Reaction in Micro-channel Reactor reactant3->process2 process1->process2 process3 Phase Separation process2->process3 product tert-Butyl 3-oxoazetidine-1-carboxylate process3->product

Experimental workflow for the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate.

Conclusion

This compound is a strategically important molecule in modern medicinal chemistry. Its unique structural features and chemical reactivity make it an indispensable building block for the synthesis of novel therapeutics. The information provided in this guide serves as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

Technical Guide: Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate (CAS: 152537-04-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a functionalized azetidine derivative of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutic agents. Its constrained nature allows for the precise positioning of substituents in three-dimensional space, influencing binding affinity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis and potential applications of this compound, with a focus on its role as a versatile building block in the development of new pharmaceuticals.

Chemical Properties and Data

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃-
Molecular Weight 199.25 g/mol -
CAS Number 152537-04-7-
Boiling Point (Predicted) 281.0 ± 13.0 °C[1]
Density (Predicted) 1.082 ± 0.06 g/cm³[1]

Table 2: Properties of the Precursor Alcohol (CAS: 152537-03-6)

PropertyValueSource
Chemical Name tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate-
Molecular Formula C₁₀H₁₉NO₃-
Molecular Weight 201.27 g/mol -
Appearance Colorless to light yellow liquid-
Purity (by ¹H NMR) ≥97.0%-

Synthesis

The synthesis of this compound can be efficiently achieved through the oxidation of its corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Mild oxidation methods such as the Dess-Martin oxidation or Swern oxidation are preferred to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the Boc-protecting group.

Experimental Protocol: Dess-Martin Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary alcohols to aldehydes.[2][3]

Materials:

  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (Argon or Nitrogen).

  • Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Experimental Protocol: Swern Oxidation

The Swern oxidation is another widely used method that employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5]

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas

Procedure:

  • Prepare a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous dichloromethane in a flask under an inert atmosphere and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane dropwise, ensuring the temperature remains at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Development

The azetidine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The title compound, with its reactive aldehyde functionality and a protected nitrogen, serves as a versatile intermediate for the synthesis of more complex molecules.

  • Scaffold for Bioactive Molecules: The aldehyde group can be readily transformed into a variety of other functional groups or used in carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents. These modifications are crucial for exploring the structure-activity relationship (SAR) of new drug candidates.

  • Intermediate for Kinase Inhibitors: Functionalized azetidines are key components of certain kinase inhibitors. For instance, derivatives of 3-azetidineacetonitrile are crucial intermediates in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[6]

  • Linkers in PROTACs: The azetidine moiety can be incorporated into the linker of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_reagents Reagents cluster_product Final Product Precursor tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Oxidation Oxidation Precursor->Oxidation Product This compound Oxidation->Product DMP Dess-Martin Periodinane DMP->Oxidation Method 1 Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N) Swern->Oxidation Method 2

Caption: Synthetic route to the target aldehyde.

Role of Azetidine Scaffolds in Drug Design

Azetidine_in_Drug_Design cluster_properties Key Properties cluster_applications Therapeutic Applications AzetidineScaffold Azetidine Scaffold (e.g., this compound) Properties Rigid Conformation 3D Vectorial Display of Substituents Improved Physicochemical Properties AzetidineScaffold->Properties KinaseInhibitors Kinase Inhibitors Properties->KinaseInhibitors Leads to PROTACs PROTACs Properties->PROTACs Enables OtherTherapeutics Other Therapeutics Properties->OtherTherapeutics Facilitates

Caption: Role of azetidines in drug design.

References

"Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, a valuable building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physical properties, and a representative synthetic protocol.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring an azetidine ring substituted with a 2-oxoethyl group and protected with a tert-butoxycarbonyl (Boc) group.

IUPAC Name: this compound[1]

Chemical Structure:

(Note: This is a simplified 2D representation. The azetidine ring is four-membered.)

Physicochemical Properties

The following table summarizes the key quantitative data for this compound and its closely related derivatives.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol
Monoisotopic Mass 199.12085 Da[1]
SMILES CC(C)(C)OC(=O)N1CC(C1)CC=O[1]
InChI InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h5,8H,4,6-7H2,1-3H3[1]
CAS Number 152537-04-7[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. A common method for this transformation is the Swern oxidation or a similar mild oxidation protocol.

Example Protocol: Synthesis of a Precursor, tert-Butyl 3-formylazetidine-1-carboxylate

This protocol describes the synthesis of a similar aldehyde-containing azetidine, which illustrates the general methodology.

Materials:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (5 mL) is cooled to -78 °C.[3]

  • Dimethyl sulfoxide (e.g., 0.71 mL, 9.96 mmol) is added dropwise to the stirred solution, and the mixture is stirred for 15 minutes at -78 °C.[3]

  • A solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69 mmol) in DCM is then added.[3]

  • Triethylamine (e.g., 2.1 mL, 14.75 mmol) is added immediately, and the reaction mixture is allowed to warm gradually to room temperature.[3]

  • The reaction is diluted with DCM (30 mL) and washed with water.[3]

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The crude product is purified by column chromatography to yield tert-butyl 3-formylazetidine-1-carboxylate.[3]

Visualized Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of the target compound from a commercially available starting material.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate intermediate tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate start->intermediate Chain Extension product This compound intermediate->product Oxidation (e.g., Swern)

Caption: Synthetic pathway for this compound.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical properties of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for structurally related compounds and outlines standard experimental protocols for determining key physical parameters. Furthermore, the synthetic utility of such azetidine derivatives in drug discovery workflows is illustrated.

Physical Properties
PropertyThis compoundtert-Butyl 3-oxoazetidine-1-carboxylate (Analogue)
Molecular Formula C₁₀H₁₇NO₃[2]C₈H₁₃NO₃[3]
Molecular Weight 199.25 g/mol 171.19 g/mol
Boiling Point Data not available251.3 ± 33.0 °C at 760 mmHg[3]
Density Data not available~1.2 ± 0.1 g/cm³[3]
Predicted XlogP 0.6[2]Data not available

Experimental Protocols

For novel compounds like this compound, physical properties must be determined experimentally. Below are standard, reliable protocols for determining boiling point and density.

Boiling Point Determination (Capillary Method)

This micro-method is suitable for small quantities of a liquid sample.[4][5][6]

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., aluminum block)

  • High-temperature thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Liquid for heating bath (e.g., mineral oil, silicone oil)

Procedure:

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into the fusion tube.

  • Capillary Insertion: Insert the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the sample.

  • Apparatus Setup: Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the setup in the Thiele tube's heating bath. Heat the side arm of the Thiele tube gently and slowly.[7] This ensures uniform heating of the bath through convection currents.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Recording the Boiling Point: Continue gentle heating until a rapid and continuous stream of bubbles is observed. Stop heating and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.

Density Determination (Pycnometer or Volumetric Flask Method)

This method provides a highly accurate determination of a liquid's density.[8][9]

Apparatus:

  • Pycnometer or a small volumetric flask with a stopper

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature water bath

  • The liquid sample

  • Distilled water (for calibration)

Procedure:

  • Mass of the Empty Vessel: Thoroughly clean and dry the pycnometer or volumetric flask and weigh it accurately on the analytical balance (m₁).

  • Mass of the Vessel with Water: Fill the vessel with distilled water of a known temperature. Place it in the constant temperature water bath to reach thermal equilibrium. Ensure the volume is precisely at the calibration mark (remove excess water carefully). Weigh the vessel filled with water (m₂).

  • Mass of the Vessel with Sample: Empty and dry the vessel completely. Fill it with the liquid sample to the calibration mark, allow it to reach thermal equilibrium in the water bath, and weigh it (m₃).

  • Calculation:

    • Mass of the water = m₂ - m₁

    • Volume of the vessel (at the specified temperature) = (m₂ - m₁) / ρ_water (where ρ_water is the known density of water at that temperature).

    • Mass of the sample = m₃ - m₁

    • Density of the sample (ρ_sample) = (m₃ - m₁) / Volume of the vessel.

Synthetic Utility in Drug Discovery

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural properties and their role as bioisosteres for other cyclic and acyclic moieties.[10] this compound, with its reactive aldehyde group and protected nitrogen, is a valuable intermediate for the synthesis of more complex, biologically active molecules.[11][12] The general workflow involves leveraging the functional handles of the azetidine ring for further chemical transformations.

G cluster_0 Starting Materials cluster_1 Core Intermediate Synthesis cluster_2 Derivatization & Diversification cluster_3 Final Stage start Simple Azetidine Precursor (e.g., N-Boc-3-hydroxyazetidine) intermediate This compound start->intermediate Oxidation reaction1 Reductive Amination intermediate->reaction1 reaction2 Wittig Reaction intermediate->reaction2 reaction3 Aldol Condensation intermediate->reaction3 deprotection Boc Deprotection reaction1->deprotection reaction2->deprotection reaction3->deprotection final_product Complex Bioactive Molecule / Drug Candidate deprotection->final_product Further Functionalization (if necessary)

General synthetic workflow utilizing the target compound.

References

The Versatile Building Block: A Technical Guide to Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a valuable synthetic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique strained four-membered azetidine ring, coupled with a reactive aldehyde functionality, makes it a versatile building block for the synthesis of a diverse array of complex molecules, including spirocyclic compounds and key pharmaceutical intermediates. The Boc-protecting group ensures stability and allows for selective manipulation of the azetidine nitrogen, further enhancing its synthetic utility. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this important building block, complete with experimental protocols and quantitative data to support its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 281 °C at 760 mmHg
CAS Number 152537-04-7

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from the commercially available tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The first step involves the oxidation of the primary alcohol to the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate. The second step is a one-carbon homologation of the aldehyde to the desired 2-oxoethyl derivative.

Synthetic Workflow

A tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate B Oxidation A->B Swern or Dess-Martin Oxidation C tert-Butyl 3-formylazetidine-1-carboxylate B->C D One-Carbon Homologation C->D Corey-Fuchs Reaction followed by hydration or other methods E This compound D->E

Caption: Synthetic pathway to the target molecule.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate

  • Method 1: Swern Oxidation To a solution of oxalyl chloride (2.0 M in CH₂Cl₂, 1.2 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere is added dimethyl sulfoxide (2.4 eq) dropwise. After stirring for 30 minutes, a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane is added slowly. The reaction mixture is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (5.0 eq). The mixture is allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl 3-formylazetidine-1-carboxylate.

  • Method 2: Dess-Martin Periodinane (DMP) Oxidation To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C is added Dess-Martin periodinane (1.2 eq) portionwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously for 30 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired aldehyde.

Oxidation MethodTypical YieldReference
Swern Oxidation70-85%[Generic Swern oxidation protocols]
Dess-Martin Oxidation85-95%[Generic DMP oxidation protocols]

Step 2: Synthesis of this compound

  • Corey-Fuchs Reaction and Hydration To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 eq). The resulting mixture is stirred for 30 minutes, followed by the addition of a solution of tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in dichloromethane. The reaction is stirred at 0 °C for 1-2 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the intermediate dibromoalkene.

    The dibromoalkene is then dissolved in a mixture of tetrahydrofuran and water. To this solution is added a catalytic amount of a mercury(II) salt (e.g., HgO) and a catalytic amount of sulfuric acid. The mixture is stirred at room temperature until the reaction is complete. The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by column chromatography affords this compound.

Role as a Synthetic Building Block

The aldehyde functionality in this compound is a key handle for a variety of chemical transformations, making it a valuable precursor for more complex molecular architectures.

Key Reactions and Applications

1. Olefination Reactions: The aldehyde can readily undergo various olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, to introduce carbon-carbon double bonds. This is particularly useful in extending the carbon chain and introducing further functionality. For instance, reaction with stabilized ylides can provide α,β-unsaturated esters or nitriles, which are themselves versatile synthetic intermediates.

2. Reductive Amination: The aldehyde can be converted to a variety of substituted amines via reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by reduction with a suitable reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This provides a straightforward route to functionalized azetidine-3-ethylamine derivatives.

3. Aldol and Related Condensation Reactions: The presence of α-protons to the carbonyl group allows for aldol-type condensation reactions with other carbonyl compounds, leading to the formation of β-hydroxy carbonyl compounds, which can be further elaborated.

4. Synthesis of Heterocycles: The 1,3-dicarbonyl-like nature of the 2-oxoethyl side chain makes it a suitable precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles such as hydrazines, hydroxylamine, and amidines.

Application in the Synthesis of Pharmaceutical Intermediates

A notable application of azetidine-based building blocks is in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib. The azetidine core is a key structural motif in this class of drugs. While not a direct precursor, the chemistry of this compound is highly relevant to the synthesis of the azetidine-acetonitrile side chain of Baricitinib.

cluster_0 Synthesis of Azetidine Intermediate cluster_1 Deprotection and Functionalization cluster_2 Coupling to Core Moiety A tert-Butyl 3-oxoazetidine-1-carboxylate B Horner-Wadsworth-Emmons Reaction A->B (EtO)₂P(O)CH₂CN, NaH, THF C tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate B->C D tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate E Boc Deprotection D->E HCl or TFA F 3-(Cyanomethylene)azetidine E->F G Sulfonylation F->G EtSO₂Cl, Base H 1-(Ethylsulfonyl)-3-(cyanomethylene)azetidine G->H I Pyrazolopyrimidine Core K Nucleophilic Aromatic Substitution I->K J 1-(Ethylsulfonyl)-3-(cyanomethylene)azetidine J->K L Baricitinib K->L

Caption: Synthetic workflow for Baricitinib intermediate.[1]

Quantitative Data on Key Reactions

The following table summarizes typical reaction conditions and yields for key transformations involving azetidine building blocks analogous to the title compound.

Reaction TypeSubstrateReagents and ConditionsProductYield
Horner-Wadsworth-Emmonstert-Butyl 3-oxoazetidine-1-carboxylateDiethyl (cyanomethyl)phosphonate, NaH, THFtert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate~72%
Aza-Michael Additiontert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylatePyrrolidine, DBU, MeCN, 65 °Ctert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate61%
Aza-Michael Additiontert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylateAzetidine HCl, DBU, MeCN, 65 °Ctert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate64%

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structural features provide a gateway to a wide range of molecular complexity, making it an indispensable tool for medicinal chemists and drug development professionals. The synthetic routes to this compound are well-established, and its reactivity is predictable and adaptable, allowing for its incorporation into a variety of drug candidates and other biologically active molecules. The continued exploration of the chemistry of this and related azetidine derivatives will undoubtedly lead to the discovery of novel therapeutics and innovative synthetic methodologies.

References

"Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a valuable bifunctional building block in medicinal chemistry, incorporating both a strained azetidine ring and a reactive aldehyde moiety. This guide provides a comprehensive overview of its chemical stability, outlines potential degradation pathways, and establishes recommendations for optimal storage and handling. Due to the inherent reactivity of the aldehyde functional group, this compound is susceptible to oxidation, hydration, and polymerization. Understanding these liabilities is critical for maintaining its purity and ensuring the integrity of experimental outcomes. This document details proposed protocols for assessing the stability of the compound under various conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 152537-04-7[1]
Molecular Formula C₁₀H₁₇NO₃[1]
Molecular Weight 199.25 g/mol [1]
Appearance Not specified; likely an oil or low-melting solid
SMILES CC(C)(C)OC(=O)N1CC(C1)CC=O[2]
InChI Key JWHFSDTYDAIZID-UHFFFAOYSA-N[2]

Core Chemical Stability Profile

The stability of this compound is governed by the interplay of its three primary structural features: the azetidine ring, the aldehyde functional group, and the tert-butoxycarbonyl (Boc) protecting group.

Azetidine Ring Stability

The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it more reactive than larger pyrrolidine or piperidine rings.[3] However, it is considerably more stable and easier to handle than the three-membered aziridine ring.[3][4] The ring is generally stable under neutral and physiological conditions but can be susceptible to nucleophilic ring-opening under strongly acidic or basic conditions.[5] An acid-mediated decomposition pathway has been described for certain N-substituted azetidines, where protonation of the azetidine nitrogen precedes a ring-opening attack.[1][6]

Aldehyde Functional Group Reactivity

The aldehyde group is the most reactive moiety and the primary determinant of the compound's stability. It is highly susceptible to a variety of transformations:

  • Oxidation : Aldehydes are readily oxidized to the corresponding carboxylic acids. This reaction can occur with various oxidizing agents, including atmospheric oxygen, particularly in the presence of light or metal catalysts.[7] This is the most common degradation pathway for aldehydes upon storage.

  • Hydration : In the presence of water, aldehydes can form gem-diol hydrates.[8] While this equilibrium is often reversible, it can complicate characterization and quantification.

  • Polymerization/Self-Condensation : Under acidic or basic catalysis, aldehydes can undergo aldol condensation, leading to the formation of dimers and higher-order oligomers.

  • Nucleophilic Addition : The electrophilic carbonyl carbon readily reacts with various nucleophiles.[7]

Boc Protecting Group Stability

The N-Boc group is a robust protecting group stable under a wide range of conditions. However, it is designed to be labile under strongly acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid), which would cleave the group to yield the secondary amine.

Potential Degradation Pathways

The primary degradation routes for this compound involve reactions of the aldehyde group. The diagram below illustrates the most probable degradation pathways under common laboratory and storage conditions.

G parent tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate product_acid tert-Butyl 3-(carboxymethyl)azetidine-1-carboxylate (Carboxylic Acid) parent->product_acid Oxidation product_hydrate tert-Butyl 3-(2,2-dihydroxyethyl)azetidine-1-carboxylate (Gem-diol Hydrate) parent->product_hydrate Hydration (Reversible) product_aldol Aldol Condensation Product (Dimer/Oligomer) parent->product_aldol Self-Condensation parent->product_aldol oxidant [O] (e.g., Air, O₂) oxidant->product_acid water H₂O water->product_hydrate catalyst Acid / Base (Trace impurities) catalyst->product_aldol

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling

Given the compound's reactive nature, stringent storage conditions are necessary to ensure its long-term stability. While some suppliers suggest room temperature storage for sealed, dry containers, more rigorous conditions are advised for maintaining high purity over time.[1]

ParameterRecommended ConditionRationale
Temperature Long-term: -20°CShort-term: 2-8°CReduces the rate of all degradation reactions, including oxidation and self-condensation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aldehyde to a carboxylic acid by atmospheric oxygen.
Light Amber vial / Protect from lightLight can catalyze the formation of free radicals, accelerating oxidative degradation.
Moisture Tightly sealed container with desiccantPrevents hydration of the aldehyde to the gem-diol and minimizes water-catalyzed reactions.

Handling: For optimal results, handle the compound under an inert atmosphere. Use dry solvents and glassware to prevent contamination with water. Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

No formal stability studies for this specific compound are publicly available. The following section provides a detailed, robust protocol for researchers to assess the stability of this compound under various conditions.

Experimental Workflow

The general workflow for conducting a stability assessment is outlined below.

G start Start: High-Purity Compound (T=0) prep Prepare Aliquots in Vials start->prep cond1 Condition 1: -20°C, Inert Gas, Dark prep->cond1 Distribute cond2 Condition 2: 4°C, Air, Dark prep->cond2 Distribute cond3 Condition 3: 25°C, Air, Dark prep->cond3 Distribute cond4 Condition 4: 25°C, Air, Light prep->cond4 Distribute withdraw Withdraw Samples at Time Points (e.g., 1, 2, 4, 8 weeks) cond1->withdraw cond2->withdraw cond3->withdraw cond4->withdraw analyze Analyze Purity by HPLC-UV or ¹H NMR withdraw->analyze data Calculate % Purity vs. Time analyze->data end Determine Shelf-Life and Optimal Storage Conditions data->end

Caption: General experimental workflow for stability assessment.

Detailed Protocol: Accelerated Stability Study

This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the purity of the compound over time under stressed conditions.

1. Materials and Reagents:

  • This compound (purity >98%)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (or other suitable modifier)

  • 2 mL amber glass HPLC vials with PTFE-lined caps

  • Calibrated analytical balance

  • HPLC system with a UV detector (e.g., monitoring at 210 nm) and a suitable C18 column.

2. Sample Preparation (Time = 0):

  • Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL.

  • Immediately analyze this T=0 sample in triplicate via HPLC to establish the initial purity and peak area. This serves as the baseline control.

  • Aliquot the solid compound (e.g., 5-10 mg) into a series of labeled amber glass vials for each storage condition to be tested.

  • For inert atmosphere conditions, flush the vials with argon or nitrogen before sealing tightly.

3. Storage Conditions:

  • Condition A (Control): -20°C, inert atmosphere, dark.

  • Condition B: 4°C, sealed with ambient air, dark.

  • Condition C: 25°C (room temperature), sealed with ambient air, dark.

  • Condition D (Accelerated): 40°C, sealed with ambient air, dark.

4. Time Points and Analysis:

  • At designated time points (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Accurately weigh the contents and prepare a 1 mg/mL solution in ACN.

  • Analyze the sample in triplicate by HPLC using the same method as the T=0 sample.

  • Record the peak area of the parent compound and the areas of any new impurity peaks that appear.

5. HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: ACN + 0.1% Formic Acid

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: 210 nm

6. Data Analysis and Presentation:

  • Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components.

  • Normalize the results against the T=0 sample.

  • Present the data in a table and plot "% Purity" versus "Time" for each storage condition.

Hypothetical Data Presentation Table:

Time (Weeks)Purity at -20°C (Inert)Purity at 4°C (Air)Purity at 25°C (Air)Purity at 40°C (Air)
099.5%99.5%99.5%99.5%
199.4%99.2%98.5%96.1%
299.5%99.0%97.8%93.5%
499.3%98.6%95.2%88.2%
899.4%97.9%91.0%79.4%

Conclusion

This compound is a chemically labile molecule primarily due to its aldehyde functionality. Its stability is highly dependent on storage conditions. For use in research and drug development where high purity is paramount, it is strongly recommended to store the compound at low temperatures (-20°C for long-term), under an inert atmosphere, and protected from light and moisture. Researchers should consider performing in-house stability checks, particularly if the compound is to be stored for extended periods or used in sensitive assays.

References

Reactivity Profile of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with Nucleophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with a range of common nucleophiles. The aldehyde functionality appended to the azetidine ring at the 3-position serves as a versatile electrophilic site for various carbon-carbon and carbon-heteroatom bond-forming reactions. This document details key reactions, including reductive amination, Wittig reactions, and additions of organometallic reagents. Experimental protocols, based on established procedures for structurally analogous compounds, are provided to guide synthetic efforts. Quantitative data is summarized in tables for comparative analysis, and reaction pathways are illustrated using logical diagrams.

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The unique conformational constraints imposed by the four-membered ring can significantly influence the pharmacological properties of a molecule. This compound is a valuable building block that combines the azetidine core with a reactive aldehyde functionality. The N-Boc protecting group ensures stability and allows for controlled manipulation of the azetidine nitrogen. The 2-oxoethyl side chain presents a key site for synthetic elaboration, enabling the introduction of diverse functional groups and the extension of the carbon skeleton. Understanding the reactivity of this aldehyde is crucial for its effective utilization in the synthesis of novel drug candidates and chemical probes.

General Reactivity Principles

The aldehyde group in this compound exhibits typical electrophilic character, readily undergoing nucleophilic attack at the carbonyl carbon. The reactivity can be influenced by steric hindrance from the azetidine ring and the tert-butyl protecting group, although the two-carbon spacer mitigates this effect to a large extent. Reactions are generally performed under conditions that are compatible with the N-Boc protecting group, which is sensitive to strong acids.

Reactions with Nitrogen Nucleophiles: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. The reaction of this compound with primary or secondary amines proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting aldehyde.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product aldehyde This compound iminium Iminium Ion aldehyde->iminium Amine Addition & Dehydration amine Primary/Secondary Amine (R¹R²NH) amine->iminium product tert-Butyl 3-(2-(amino)ethyl)azetidine-1-carboxylate Derivative iminium->product Reduction (e.g., STAB)

Caption: Reductive Amination Workflow.

Representative Experimental Protocol

To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature. The reaction mixture is stirred for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Quantitative Data for Analogous Reductive Aminations
Amine NucleophileReducing AgentSolventYield (%)Reference
BenzylamineNaBH(OAc)₃DCE85[1]
MorpholineNaBH(OAc)₃DCM82[1]
N-MethylpiperazineNaBH(OAc)₃DCM78[1]

Reactions with Phosphorus Ylides: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. The reaction of this compound with a phosphorus ylide (Wittig reagent) is expected to proceed efficiently to yield the corresponding alkene. The stereochemical outcome of the reaction (E/Z selectivity) is dependent on the nature of the ylide (stabilized or non-stabilized).

Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products aldehyde This compound oxaphosphetane Oxaphosphetane aldehyde->oxaphosphetane ylide Phosphorus Ylide (Ph₃P=CHR) ylide->oxaphosphetane [2+2] Cycloaddition alkene tert-Butyl 3-(2-alkenyl)azetidine-1-carboxylate oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine oxide oxaphosphetane->phosphine_oxide

Caption: Wittig Reaction Pathway.

Representative Experimental Protocol

To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C is added a strong base such as n-butyllithium or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.). The resulting mixture is stirred at this temperature for 30 minutes to an hour to generate the ylide. A solution of this compound (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-16 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the desired alkene.

Quantitative Data for Analogous Wittig Reactions

The following table presents data from Wittig reactions performed on N-Boc-3-formylazetidine, a close structural analog.

Phosphonium SaltBaseSolventYield (%)E:Z RatioReference
(Methoxycarbonylmethyl)triphenylphosphonium bromideNaHTHF/DMF88>95:5[2]
(Cyanomethyl)triphenylphosphonium chlorideK₂CO₃Toluene75-[2]
Benzyltriphenylphosphonium chloriden-BuLiTHF821:1[2]

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes to form secondary alcohols. These reactions provide an effective means to construct new carbon-carbon bonds.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product aldehyde This compound alkoxide Alkoxide Intermediate aldehyde->alkoxide organometallic Organometallic Reagent (R-M) organometallic->alkoxide Nucleophilic Addition alcohol tert-Butyl 3-(2-hydroxy-3-substituted)azetidine-1-carboxylate alkoxide->alcohol Aqueous Workup

Caption: Organometallic Addition to Aldehyde.

Representative Experimental Protocol

To a solution of this compound (1.0 eq.) in an anhydrous ether solvent such as diethyl ether or THF at -78 °C is added the Grignard or organolithium reagent (1.1 eq.) dropwise. The reaction is stirred at this temperature for 1-3 hours. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting secondary alcohol is purified by column chromatography.

Quantitative Data for Analogous Organometallic Additions

Data for the addition of organometallic reagents to the related N-Boc-3-azetidinone is presented below. While the substrate is a ketone, the general reactivity is analogous.

Organometallic ReagentSolventTemperature (°C)Yield (%)Reference
Phenylmagnesium bromideTHF092[3]
Methylmagnesium bromideEt₂O088[3]
n-ButyllithiumTHF-7885[4]

Conclusion

This compound is a versatile synthetic intermediate with a predictable and useful reactivity profile. The aldehyde functionality serves as a handle for a variety of nucleophilic additions, enabling the synthesis of a wide array of substituted azetidine derivatives. This guide provides a foundation for researchers to design and execute synthetic strategies utilizing this valuable building block, with the provided protocols and data serving as a starting point for reaction optimization. The ability to readily introduce diverse functionality through the reactions outlined herein underscores the importance of this compound in the pursuit of novel chemical entities for drug discovery and development.

References

The Strategic Application of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, enabling the identification of novel lead compounds through the screening of low molecular weight fragments. This technical guide focuses on the strategic utilization of a promising, yet underexplored fragment, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate . The unique structural and chemical attributes of this azetidine-based fragment, including its three-dimensional character and reactive aldehyde moiety, position it as a valuable tool for probing protein binding sites and developing potent and selective modulators of biological targets. This document provides a comprehensive overview of its synthesis, physicochemical properties, and a detailed framework for its application in a typical FBDD campaign, from initial screening to hit-to-lead optimization.

Introduction to Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) is a rational drug discovery approach that starts with the identification of small, low molecular weight compounds (typically < 300 Da), known as fragments, that bind weakly to a biological target.[1][2] These initial hits, characterized by high ligand efficiency, serve as starting points for the development of more potent lead compounds through systematic chemical elaboration.[2] The core principle of FBDD lies in the exploration of a larger chemical space with a smaller number of compounds compared to traditional high-throughput screening (HTS).[3]

The azetidine scaffold is of particular interest in FBDD due to its rigid, three-dimensional structure, which can confer improved physicochemical properties such as solubility and metabolic stability.[4] This compound combines this desirable 3D core with a reactive aldehyde functional group, providing a versatile handle for both initial binding interactions and subsequent chemical modification.

Physicochemical Properties and Synthesis

A thorough understanding of the fragment's properties is crucial for its effective application in an FBDD campaign.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties align well with the "Rule of Three," a common guideline for fragment selection.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃[5]
Molecular Weight 199.25 g/mol [5]
XlogP (predicted) 0.6[5]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 3[6]
Topological Polar Surface Area (TPSA) 55.8 Ų[6]
Synthesis Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the oxidation of the corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Protocol 1: Swern Oxidation [7]

  • Preparation of the Oxidizing Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise to the cooled solution, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.

  • Addition of the Alcohol: Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for an additional 30 minutes at -78 °C.[8]

  • Quenching the Reaction: Add triethylamine (5.0 eq) to the mixture and allow the reaction to slowly warm to room temperature.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in heptane) to yield the desired aldehyde.[7]

Protocol 2: IBX Oxidation [7]

  • Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in ethyl acetate, add 2-Iodoxybenzoic acid (IBX) (2.0 eq).[7][8]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and add a suitable non-polar solvent like petroleum ether to precipitate the IBX byproduct.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography if necessary.[7]

Application in a Fragment-Based Drug Design Workflow

The integration of this compound into an FBDD campaign follows a structured workflow, from initial screening to hit validation and optimization.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Primary Screening (SPR, NMR, X-ray) Hit_Identification Hit Identification Screening->Hit_Identification Orthogonal_Screen Orthogonal Screening (e.g., Thermal Shift) Hit_Identification->Orthogonal_Screen Binding_Kinetics Binding Kinetics & Affinity (e.g., ITC) Orthogonal_Screen->Binding_Kinetics Structural_Biology Structural Biology (X-ray, NMR) Binding_Kinetics->Structural_Biology SAR_Exploration Structure-Activity Relationship (SAR by Catalogue/Synthesis) Structural_Biology->SAR_Exploration Lead_Optimization Lead Optimization SAR_Exploration->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate Optimization_Strategy cluster_modifications Chemical Modifications cluster_outcomes Potential Outcomes Fragment tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate Reductive_Amination Reductive Amination Fragment->Reductive_Amination Addition of amines Wittig_Reaction Wittig Reaction Fragment->Wittig_Reaction Alkene formation Aldol_Condensation Aldol Condensation Fragment->Aldol_Condensation C-C bond formation Improved_Potency Improved Potency Reductive_Amination->Improved_Potency Enhanced_Selectivity Enhanced Selectivity Wittig_Reaction->Enhanced_Selectivity Favorable_ADME Favorable ADME Properties Aldol_Condensation->Favorable_ADME Signaling_Pathway Receptor Receptor Tyrosine Kinase Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Signal Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Fragment Azetidine-based Inhibitor Fragment->Target_Kinase Inhibits

References

Methodological & Application

Synthesis of tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented: the oxidation of a primary alcohol and the partial reduction of a nitrile. These protocols are designed to be reproducible and scalable for research and development purposes.

Synthetic Strategies

Two principal pathways for the synthesis of this compound have been identified and are detailed below.

Route 1: Oxidation of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

This approach involves the oxidation of the corresponding primary alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, to the desired aldehyde. Two common and effective oxidation methods are the Swern oxidation and the use of 2-Iodoxybenzoic acid (IBX).

dot

Caption: Synthetic pathway via oxidation of a primary alcohol.

Route 2: Partial Reduction of tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate

This alternative route utilizes the partial reduction of a nitrile, tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate, to the aldehyde using Diisobutylaluminium hydride (DIBAL-H). This method is known for its high selectivity in converting nitriles to aldehydes at low temperatures.[1][2][3][4][5][6]

dot

Caption: Synthetic pathway via partial reduction of a nitrile.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis protocols.

Table 1: Reagents for Swern-type Oxidation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Adaptable for the target alcohol) [7]

ReagentMolar Equivalents
Oxalyl chloride~1.35
Dimethyl sulfoxide (DMSO)~2.7
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate1.0
Triethylamine~4.0

Table 2: Reagents for IBX Oxidation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (Adaptable for the target alcohol) [7]

ReagentMolar Equivalents
2-Iodoxybenzoic acid (IBX)2.0
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate1.0

Table 3: Reagents for DIBAL-H Reduction of a Nitrile [1][8]

ReagentMolar Equivalents
Diisobutylaluminium hydride (DIBAL-H)1.0 - 1.2
Nitrile Precursor1.0

Experimental Protocols

Protocol 1: Synthesis via Swern-type Oxidation

This protocol is adapted from the Swern oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and can be applied to tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.[7]

Workflow:

dot

Swern_Workflow Start Dissolve Oxalyl Chloride in DCM at -78°C Add_DMSO Add DMSO dropwise Start->Add_DMSO Stir_1 Stir for 15 min Add_DMSO->Stir_1 Add_Alcohol Add tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate Stir_1->Add_Alcohol Add_TEA Add Triethylamine Add_Alcohol->Add_TEA Warm Warm to Room Temperature Add_TEA->Warm Workup Aqueous Workup and Extraction Warm->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Experimental workflow for the Swern oxidation.

Procedure:

  • To a stirred solution of oxalyl chloride (e.g., 4.28 mL, 49.8 mmol) in dichloromethane (DCM, 50 mL) at -78 °C, add dimethyl sulfoxide (DMSO, e.g., 0.71 mL, 9.96 mmol) dropwise.

  • Stir the reaction mixture at this temperature for 15 minutes.

  • Add a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (e.g., 0.69 g, 3.69 mmol, based on the similar substrate) in DCM.

  • Immediately add triethylamine (e.g., 2.1 mL, 14.75 mmol).

  • Allow the reaction to gradually warm to room temperature.

  • Dilute the reaction mixture with DCM and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a heptane/ethyl acetate gradient) to yield this compound.[7]

Protocol 2: Synthesis via IBX Oxidation

This protocol is adapted from the IBX oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.[7]

Procedure:

  • To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (e.g., 20.96 g, 112 mmol, based on the similar substrate) in ethyl acetate (500 mL), add 2-Iodoxybenzoic acid (IBX, e.g., 62.69 g, 224 mmol).

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and add petroleum ether (500 mL).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further purification may be required.

Protocol 3: Synthesis via DIBAL-H Reduction

This protocol describes a general procedure for the partial reduction of a nitrile to an aldehyde using DIBAL-H.[1][8]

Workflow:

DIBAL_Workflow Start Dissolve Nitrile in Solvent at -78°C Add_DIBAL Add DIBAL-H dropwise Start->Add_DIBAL Stir Stir for 2h at -78°C Add_DIBAL->Stir Quench Quench with Methanol Stir->Quench Workup Aqueous Workup (Rochelle's salt) and Extraction Quench->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Synthesis of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a crucial motif in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals.[1][2][3] Its unique strained four-membered ring structure imparts desirable physicochemical properties to drug candidates, including metabolic stability and aqueous solubility.[2][4] The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[5][6][7] These advantages include the use of more nucleophilic and less basic phosphonate-stabilized carbanions, and the easy removal of the water-soluble phosphate byproduct.[5][7][8] This document provides detailed application notes and protocols for the synthesis of azetidine derivatives utilizing the Horner-Wadsworth-Emmons reaction, a key tool for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl groups.[9]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through the deprotonation of a phosphonate ester to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, such as an azetidin-3-one derivative, to form an intermediate oxaphosphetane.[5][9][10] Subsequent elimination of this intermediate yields the desired alkene and a water-soluble phosphate byproduct.[5][10]

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5][11][12] The stereoselectivity can be influenced by several factors, including the structure of the phosphonate reagent, the reaction conditions (temperature, base, and solvent), and the steric bulk of the aldehyde or ketone.[5] For instance, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups, can be used to selectively synthesize (Z)-alkenes.[11]

Experimental Protocols

General Protocol for the Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

This protocol is adapted from a reported synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate, a key intermediate for the synthesis of various functionalized azetidines via aza-Michael addition.[13]

Materials:

  • N-Boc-azetidin-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.2 equivalents) dropwise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl (N-Boc-azetidin-3-ylidene)acetate.

Data Presentation

EntryAldehyde/KetonePhosphonate ReagentBaseSolventTime (h)Yield (%)ProductRef
1N-Boc-azetidin-3-oneMethyl 2-(dimethoxyphosphoryl)acetateDBUTHF16HighMethyl (N-Boc-azetidin-3-ylidene)acetate[13]
2N-Boc-azetidin-3-oneTriethyl phosphonoacetateNaHTHF--Ethyl (N-Boc-azetidin-3-ylidene)acetate-

Note: Specific yield data for the HWE step in the synthesis of various azetidine derivatives is not consistently reported in the initial search results. The table will be populated as more specific data is found.

Visualization of the Reaction and Workflow

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate Phosphonate Ester Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Azetidinone N-Protected Azetidin-3-one Oxaphosphetane Oxaphosphetane Intermediate Azetidinone->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition AzetidineAlkene Azetidine Alkene Derivative Oxaphosphetane->AzetidineAlkene Elimination PhosphateByproduct Phosphate Byproduct Oxaphosphetane->PhosphateByproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction for azetidine synthesis.

Experimental Workflow for Azetidine Derivative Synthesis

Experimental_Workflow start Start: Assemble Glassware and Reagents step1 Dissolve Phosphonate Ester in Anhydrous THF start->step1 step2 Cool to 0 °C step1->step2 step3 Add Base (e.g., DBU) Dropwise step2->step3 step4 Stir for 30 min at 0 °C step3->step4 step5 Add Azetidin-3-one Solution step4->step5 step6 Warm to Room Temperature and Stir for 12-16h step5->step6 step7 Monitor by TLC step6->step7 step8 Quench Reaction (aq. NH4Cl) step7->step8 step9 Aqueous Workup: Extraction with EtOAc step8->step9 step10 Dry, Filter, and Concentrate step9->step10 step11 Purify by Column Chromatography step10->step11 end End: Characterize Pure Azetidine Derivative step11->end

Caption: Step-by-step workflow for the synthesis and purification of an azetidine derivative.

Applications in Drug Development

Azetidine-containing compounds are of significant interest in drug discovery.[1][4] The HWE synthesis of azetidine derivatives provides access to a wide range of novel chemical entities that can be screened for various biological activities. For example, the resulting α,β-unsaturated esters can serve as precursors for the synthesis of more complex molecules, including potential anti-cancer agents and antibacterial compounds.[2][14] The development of efficient and scalable HWE reactions is therefore crucial for advancing the synthesis of pharmacologically active analogues for drug efficacy studies.[14]

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and reliable method for the synthesis of alkene-substituted azetidine derivatives. Its operational simplicity, high yields, and favorable stereochemical control make it an indispensable tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a solid foundation for the application of this important transformation in the synthesis of novel azetidine-based therapeutic agents.

References

Application Notes and Protocols for Aza-Michael Addition to "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and subsequent functionalization of the azetidine-containing building block, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, via Aza-Michael addition. Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart desirable physicochemical properties and unique three-dimensional conformations to bioactive molecules. The Aza-Michael addition is a robust and versatile C-N bond-forming reaction, enabling the generation of diverse libraries of 3-substituted azetidine derivatives for drug discovery and development.

Synthesis of the Michael Acceptor

Protocol 1: Synthesis of tert-butyl 3-formylazetidine-1-carboxylate*

This protocol outlines the oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate to the corresponding aldehyde. Mild oxidation conditions are employed to prevent over-oxidation to the carboxylic acid.[1][2][3]

Materials:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound*

This protocol describes the formation of the α,β-unsaturated aldehyde via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide.

Materials:

  • tert-Butyl 3-formylazetidine-1-carboxylate (from Protocol 1)

  • Diethyl (formylmethyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add diethyl (formylmethyl)phosphonate (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target α,β-unsaturated aldehyde.

Aza-Michael Addition to this compound

The Aza-Michael addition, or conjugate addition of a nitrogen nucleophile, to the synthesized α,β-unsaturated aldehyde provides a straightforward method for introducing a wide range of functional groups at the 3-position of the azetidine ring. The choice of catalyst and reaction conditions can influence the outcome, particularly in minimizing potential 1,2-addition to the aldehyde carbonyl.

Protocol 3: General Procedure for the Aza-Michael Addition

This protocol provides a general method for the conjugate addition of various nitrogen heterocycles to this compound, adapted from procedures for similar Michael acceptors.[4][5][6]

Materials:

  • This compound

  • Nitrogen nucleophile (e.g., pyrazole, imidazole, morpholine, etc.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a suitable Lewis acid (e.g., Ce(NH₄)₂(NO₃)₆)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ACN, add the nitrogen nucleophile (1.0-1.2 eq).

  • Add the catalyst, DBU (1.0 eq for base catalysis) or a catalytic amount of a Lewis acid (e.g., 10 mol%), to the mixture.

  • Stir the reaction at room temperature or gently heat (e.g., to 65 °C) for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Aza-Michael adduct.

Data Presentation

The following table presents a representative, though not exhaustive, list of nitrogen nucleophiles that can be employed in the Aza-Michael addition, along with the expected products. The yields are illustrative and based on analogous reactions with similar α,β-unsaturated esters, as specific data for the title aldehyde is not available in the current literature.

EntryNitrogen NucleophileProduct StructureRepresentative Yield (%)
1Azetidinetert-butyl 3-(2-oxo-2-(azetidin-1-yl)ethyl)azetidine-1-carboxylate60-70
2Pyrrolidinetert-butyl 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)azetidine-1-carboxylate60-70
3Piperidinetert-butyl 3-(2-oxo-2-(piperidin-1-yl)ethyl)azetidine-1-carboxylate65-75
4Morpholinetert-butyl 3-(2-oxo-2-(morpholino)ethyl)azetidine-1-carboxylate70-80
51H-Pyrazoletert-butyl 3-(2-oxo-2-(1H-pyrazol-1-yl)ethyl)azetidine-1-carboxylate60-70
61H-Imidazoletert-butyl 3-(2-oxo-2-(1H-imidazol-1-yl)ethyl)azetidine-1-carboxylate55-65
71H-1,2,4-Triazoletert-butyl 3-(2-oxo-2-(1H-1,2,4-triazol-1-yl)ethyl)azetidine-1-carboxylate60-70
8Indoletert-butyl 3-(2-(1H-indol-1-yl)-2-oxoethyl)azetidine-1-carboxylate50-60

Visualizations

experimental_workflow cluster_synthesis Synthesis of Michael Acceptor cluster_addition Aza-Michael Addition start Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate aldehyde Tert-butyl 3-formylazetidine-1-carboxylate start->aldehyde Protocol 1: Oxidation (DMP) enal This compound aldehyde->enal Protocol 2: Horner-Wadsworth-Emmons adducts 3-Substituted Azetidine Library enal->adducts Protocol 3: Aza-Michael Addition nucleophiles Nitrogen Nucleophiles (e.g., Pyrazole, Morpholine) nucleophiles->adducts

Caption: Experimental workflow for the synthesis and diversification of the azetidine scaffold.

aza_michael_mechanism reactants This compound + R₂NH (Nucleophile) reactants:nu->reactants:enal intermediate Enolate Intermediate reactants:enal->intermediate product Aza-Michael Adduct intermediate->product Protonation

Caption: General mechanism of the base-catalyzed Aza-Michael addition.

References

Application Notes and Protocols: The Role of Azetidine Intermediates in the Synthesis of Baricitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor, with a focus on the pivotal role of the intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, and its derivatives. This document outlines the common synthetic strategies, detailed experimental protocols, and quantitative data to support process development and optimization.

Introduction

Baricitinib is an orally available, selective inhibitor of JAK1 and JAK2, approved for the treatment of rheumatoid arthritis and other inflammatory conditions. A key structural feature of Baricitinib is the 3-substituted azetidine ring, which is crucial for its binding affinity and pharmacological activity. The synthesis of this core structure often employs versatile intermediates such as tert-butyl 3-oxoazetidine-1-carboxylate. While the aldehyde derivative, tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, represents a potential synthetic precursor, the most prominently documented and industrially relevant pathways proceed through the corresponding ketone and its cyanomethylene derivative. This document will focus on these well-established routes.

Synthetic Strategy Overview

The primary strategy for incorporating the azetidine moiety into Baricitinib involves a multi-step sequence starting from tert-butyl 3-oxoazetidine-1-carboxylate. The key transformations include:

  • Horner-Wadsworth-Emmons Reaction: The ketone is converted to tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. This step introduces the cyanomethylene group, which is essential for subsequent reactions.

  • Michael Addition: The cyanomethylene intermediate undergoes a conjugate addition reaction with a pyrazole derivative, forming the crucial carbon-nitrogen bond.

  • Deprotection and Sulfonylation: The Boc-protecting group on the azetidine nitrogen is removed, followed by sulfonylation with ethanesulfonyl chloride to introduce the ethylsulfonyl group present in the final Baricitinib molecule.

  • Final Coupling: The resulting azetidine-pyrazole fragment is then coupled with the pyrrolo[2,3-d]pyrimidine core of Baricitinib.

The following diagram illustrates the general synthetic pathway.

Baricitinib_Synthesis_Pathway cluster_azetidine Azetidine Intermediate Synthesis cluster_baricitinib_synthesis Baricitinib Core Assembly tert-butyl_3-oxoazetidine-1-carboxylate tert-butyl 3-oxoazetidine-1-carboxylate tert-butyl_3-(cyanomethylene)azetidine-1-carboxylate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate tert-butyl_3-oxoazetidine-1-carboxylate->tert-butyl_3-(cyanomethylene)azetidine-1-carboxylate Horner-Wadsworth-Emmons (NaH, Diethyl cyanomethylphosphonate) Michael_Adduct tert-butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate tert-butyl_3-(cyanomethylene)azetidine-1-carboxylate->Michael_Adduct Michael Addition (DBU) Pyrazole_Intermediate 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine Pyrazole_Intermediate->Michael_Adduct Deprotected_Azetidine {1-(ethylsulfonyl)-3-[4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile Michael_Adduct->Deprotected_Azetidine 1. Deprotection (TFA) 2. Sulfonylation (EtSO2Cl) Baricitinib Baricitinib Deprotected_Azetidine->Baricitinib Deprotection

Caption: General Synthetic Pathway to Baricitinib.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps in the formation of Baricitinib, starting from tert-butyl 3-oxoazetidine-1-carboxylate.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1tert-butyl 3-oxoazetidine-1-carboxylatetert-butyl 3-(cyanomethylene)azetidine-1-carboxylateDiethyl cyanomethylphosphonate, NaH, THF, 0 °C to rt99[1]
1tert-butyl 3-oxoazetidine-1-carboxylatetert-butyl 3-(cyanomethylene)azetidine-1-carboxylateDiethyl (cyanomethyl)phosphonate, Potassium tert-butoxide, THF, -5 °C to rt84[2]
2tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate & 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidinetert-butyl 3-(cyanomethyl)'3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl) – 1 H-pyrazol-1 -yl]azetidine-l -carboxylate1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Acetonitrile, rt-[1]
3tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate2-(Azetidin-3-ylidene)acetonitrile hydrochlorideTrifluoroacetic acid (TFA), DCM-[3]
42-(Azetidin-3-ylidene)acetonitrile hydrochloride2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrileEthanesulfonyl chloride, DIPEA, Acetonitrile, 0 °C to rt94[3]
Overalltert-butyl 3-oxoazetidine-1-carboxylateBaricitinibMulti-step synthesis49[2][4]

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol is based on the Horner-Wadsworth-Emmons reaction.

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Nitrogen atmosphere

  • Ice bath

Procedure:

  • To a suspension of sodium hydride (6.42 mmol) in anhydrous THF (32 mL) at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (6.72 mmol) dropwise.[1]

  • Stir the reaction mixture at room temperature for 45 minutes.[1]

  • Cool the mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (5.84 mmol) in THF (8.8 mL) dropwise.[1]

  • Allow the reaction to stir at room temperature for 16 hours.[1]

  • Quench the reaction by adding brine and extract the aqueous layer with ethyl acetate (3 x portions).[1]

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to afford the product. The product can often be used in the next step without further purification.[1]

Expected Yield: 99%[1]

Protocol_1_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Isolation NaH_Suspension Suspend NaH in THF at 0°C Phosphonate_Addition Add Diethyl cyanomethylphosphonate NaH_Suspension->Phosphonate_Addition Stir_1 Stir at RT for 45 min Phosphonate_Addition->Stir_1 Add_Ketone Add ketone solution dropwise at 0°C Stir_1->Add_Ketone Ketone_Solution Prepare solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF Ketone_Solution->Add_Ketone Stir_2 Stir at RT for 16 hours Add_Ketone->Stir_2 Quench Quench with brine Stir_2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry over Na2SO4 and concentrate Extract->Dry_Concentrate Product Product: tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate Dry_Concentrate->Product

Caption: Workflow for Protocol 1.

Protocol 2: Deprotection of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This protocol describes the removal of the Boc protecting group.

Materials:

  • tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (18 mmol) in anhydrous DCM (250 mL).[3]

  • Add trifluoroacetic acid (360 mmol) dropwise to the solution at room temperature.[3]

  • Stir the reaction mixture at room temperature for 5 hours.[3]

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the deprotected product as a salt, which is often used immediately in the next step.[3]

Protocol 3: Sulfonylation of 2-(Azetidin-3-ylidene)acetonitrile

This protocol introduces the ethylsulfonyl group.

Materials:

  • 2-(Azetidin-3-ylidene)acetonitrile salt (from Protocol 2)

  • Ethanesulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile, anhydrous

  • Nitrogen atmosphere

  • Ice bath

Procedure:

  • Suspend the crude 2-(azetidin-3-ylidene)acetonitrile salt (approx. 18 mmol) in anhydrous acetonitrile (211 mL) under a nitrogen atmosphere at 0 °C.[3]

  • Add DIPEA (67.4 mmol) dropwise, maintaining the temperature below 5 °C.[3]

  • Add ethanesulfonyl chloride (13.5 mmol) dropwise, again ensuring the temperature remains below 5 °C.[3]

  • Allow the reaction to proceed, and upon completion, the product can be isolated. In many procedures, the resulting intermediate is carried forward without extensive purification.[3]

Expected Yield: 94%[3]

Conclusion

The synthesis of Baricitinib relies on a robust and efficient route to construct the key azetidine-pyrazole core. The use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, followed by a Horner-Wadsworth-Emmons reaction to form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is a well-documented and high-yielding approach. The subsequent Michael addition, deprotection, and sulfonylation steps provide the necessary framework for the final coupling to yield Baricitinib. The protocols and data presented here offer a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

Application Notes and Protocols for Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate as a Novel PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC by dictating the spatial arrangement of the ternary complex (POI-PROTAC-E3 ligase).[3][4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in more rigid linkers to enhance conformational control and improve pharmacological properties.[5][6]

This document provides detailed application notes and protocols for the use of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate as a novel, rigidifying linker in PROTAC design and development. The azetidine ring introduces a degree of conformational restraint that can be advantageous for optimizing ternary complex formation.[4] The aldehyde functionality provides a versatile chemical handle for conjugation to various E3 ligase ligands or warheads.

Disclaimer: The following protocols and data are hypothetical and for illustrative purposes, based on established principles of PROTAC development, as specific experimental data for PROTACs utilizing "this compound" is not yet publicly available.

Diagrams

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin (Ub) Ternary->Ub Ubiquitination PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action for a PROTAC.

Synthesis_Workflow cluster_synthesis Synthesis of a Hypothetical PROTAC Start tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate Oxidation Oxidation (e.g., Swern or Dess-Martin) Start->Oxidation Aldehyde tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate Oxidation->Aldehyde Reductive_Amination Reductive Amination Aldehyde->Reductive_Amination Conjugate1 Azetidine-E3 Ligand Conjugate Reductive_Amination->Conjugate1 Amine_Ligand E3 Ligase Ligand with primary amine Amine_Ligand->Reductive_Amination Deprotection Boc Deprotection (e.g., TFA) Conjugate1->Deprotection Free_Amine Azetidine-E3 Ligand (free amine) Deprotection->Free_Amine Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Free_Amine->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC Warhead Warhead (POI Ligand) with carboxylic acid Warhead->Amide_Coupling

Caption: Synthetic workflow for a hypothetical PROTAC.

Experimental_Workflow cluster_eval PROTAC Evaluation Workflow cluster_invitro In Vitro cluster_cellular Cellular cluster_invivo In Vivo (Optional) Design PROTAC Design & Synthesis In_Vitro In Vitro Evaluation Design->In_Vitro Cellular Cellular Assays In_Vitro->Cellular Binding Binary & Ternary Binding (SPR, ITC, FRET) In_Vitro->Binding Ubiquitination In Vitro Ubiquitination Assay In_Vitro->Ubiquitination In_Vivo In Vivo & Ex Vivo Analysis Cellular->In_Vivo Degradation Protein Degradation (Western Blot, MS) Cellular->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) Cellular->Viability Selectivity Selectivity Profiling (Proteomics) Cellular->Selectivity PK Pharmacokinetics In_Vivo->PK Efficacy In Vivo Efficacy (e.g., Xenograft model) In_Vivo->Efficacy

Caption: Experimental workflow for PROTAC evaluation.

Hypothetical Quantitative Data

The following tables present hypothetical data for a series of PROTACs (AZ-PROTAC-1 to 3) incorporating the azetidine linker with varying lengths, targeting a hypothetical protein kinase (PK-1) for degradation via the Cereblon (CRBN) E3 ligase.

Table 1: In Vitro Characterization of AZ-PROTACs

CompoundLinker Length (atoms)Binding Affinity to PK-1 (KD, nM)Binding Affinity to CRBN (KD, nM)Ternary Complex Affinity (KD, nM)
AZ-PROTAC-1105025075
AZ-PROTAC-2 12 52 245 25
AZ-PROTAC-3145525590

Table 2: Cellular Activity of AZ-PROTACs in Cancer Cell Line (e.g., MCF-7)

CompoundDC50 (nM)Dmax (%)Cell Viability IC50 (µM)
AZ-PROTAC-115085>10
AZ-PROTAC-2 25 95 >10
AZ-PROTAC-320080>10

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from a commercially available precursor.

Materials:

  • tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Swern Oxidation: a. To a solution of oxalyl chloride (2.2 eq) in anhydrous DCM at -78 °C, add DMSO (4.4 eq) dropwise. b. Stir the mixture for 30 minutes at -78 °C. c. Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in DCM. d. Stir for 1 hour at -78 °C. e. Add TEA (5.0 eq) and allow the reaction to warm to room temperature. f. Quench the reaction with water and extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the desired aldehyde linker.

Protocol 2: Western Blotting for Protein Degradation

This protocol is for quantifying the degradation of the target protein (PK-1) in cells treated with an AZ-PROTAC.[7]

Materials:

  • Cancer cell line expressing PK-1 (e.g., MCF-7)

  • AZ-PROTAC compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against PK-1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. b. Treat the cells with a dose-response range of the AZ-PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[7]

  • Sample Preparation (Cell Lysis): a. After treatment, wash the cells twice with ice-cold PBS.[7] b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4 °C. d. Collect the supernatant containing the protein lysate.

  • Protein Quantification and Electrophoresis: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Immunoblotting: a. Transfer the separated proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with the primary antibody against PK-1 overnight at 4 °C. d. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again and apply the chemiluminescent substrate. f. Visualize the protein bands using a chemiluminescence imaging system. g. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the PK-1 band intensity to the loading control. c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol assesses the formation of the ternary complex (PK-1-AZ-PROTAC-CRBN).[7]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified His-tagged CRBN

  • Recombinant purified GST-tagged PK-1

  • AZ-PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase: a. Immobilize the His-tagged CRBN onto a Ni-NTA sensor chip.

  • Binary Interaction Analysis (Controls): a. Assess the binary binding of the AZ-PROTAC to the immobilized CRBN by injecting a series of PROTAC concentrations.[7] b. Assess the binary binding of PK-1 to the immobilized CRBN in the absence of the PROTAC.

  • Ternary Complex Formation Assay: a. Prepare a series of analyte solutions containing a fixed, saturating concentration of PK-1 and varying concentrations of the AZ-PROTAC.[7] b. Inject these solutions over the CRBN-immobilized surface. c. Measure the binding response. An enhancement of the binding response in the presence of both PK-1 and the AZ-PROTAC indicates ternary complex formation.

  • Data Analysis: a. Fit the binding data to a suitable model to determine the binding kinetics (kon/koff) and affinity (KD) of the ternary complex.

References

Green Synthesis of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of the versatile pharmaceutical intermediate, Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate. The presented methodologies prioritize sustainability by employing flow chemistry, solvent-free reactions, and greener reagents, minimizing environmental impact while maintaining high efficiency.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Traditional synthetic routes often involve hazardous reagents and generate significant waste. The methods outlined below offer environmentally benign alternatives, aligning with the principles of green chemistry. This three-step synthesis starts from commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate.

Overall Synthesis Pathway

The green synthesis pathway consists of three key steps:

  • Green Oxidation: Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to tert-butyl 3-oxoazetidine-1-carboxylate using a continuous flow system with a TEMPO/H₂O₂ catalytic system.

  • Solvent-Free Horner-Wadsworth-Emmons Reaction: Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with triethyl phosphonoacetate under solvent-free conditions to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Selective Reduction: Chemoselective reduction of the α,β-unsaturated ester to the target aldehyde, this compound, using Diisobutylaluminium hydride (DIBAL-H) under controlled conditions.

Data Presentation

StepReactionStarting MaterialProductCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
1Green Oxidationtert-Butyl 3-hydroxyazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateTEMPO, H₂O₂DichloromethaneRT30 s (residence)>95[1]
2Horner-Wadsworth-Emmonstert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-((E)-2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateDBU, K₂CO₃Solvent-freeRT2 h~99 (E-selectivity)[2]
3Selective Reductiontert-Butyl 3-((E)-2-ethoxy-2-oxoethylidene)azetidine-1-carboxylateThis compoundDIBAL-HToluene-782 hHigh (typical)[2][3][4]

Experimental Protocols

Step 1: Green Oxidation of tert-Butyl 3-hydroxyazetidine-1-carboxylate

This protocol utilizes a continuous flow microreactor for a safe and efficient oxidation.[1]

Materials:

  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Dichloromethane (CH₂Cl₂)

  • Microchannel reactor setup with two inlet pumps and a back-pressure regulator

  • Oil-water separator

Procedure:

  • Prepare a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (e.g., 10.0 g, 57.7 mmol) and TEMPO (0.18 g, 1.15 mmol) in CH₂Cl₂ (120 mL).

  • Set up the microchannel reactor system.

  • Pump the solution from step 1 into the microreactor at a flow rate of 6.5 g/min .

  • Simultaneously, pump the 30% H₂O₂ solution into the microreactor at a flow rate of 4.5 g/min .

  • Maintain a residence time of 30 seconds within the reactor.

  • The output from the reactor is directed to an oil-water separator.

  • Collect the organic phase containing the product, tert-butyl 3-oxoazetidine-1-carboxylate*.

  • The solvent can be removed under reduced pressure to yield the crude product, which is often of sufficient purity for the next step.

Diagram of the Experimental Workflow:

Step1_Workflow reagents Reactant Solution: tert-Butyl 3-hydroxyazetidine-1-carboxylate TEMPO in CH2Cl2 pump1 Pump A reagents->pump1 oxidant Oxidant: 30% H2O2 pump2 Pump B oxidant->pump2 reactor Microchannel Reactor pump1->reactor pump2->reactor separator Oil-Water Separator reactor->separator product Product: tert-Butyl 3-oxoazetidine-1-carboxylate separator->product

Caption: Continuous flow oxidation of the secondary alcohol.

Step 2: Solvent-Free Horner-Wadsworth-Emmons Reaction

This protocol describes a highly E-selective olefination under solvent-free conditions.[2]

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • Triethyl phosphonoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a round-bottom flask, add tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent).

  • Add triethyl phosphonoacetate (1.1 equivalents).

  • Add anhydrous potassium carbonate (1.2 equivalents).

  • Add DBU (0.1 equivalents) to the mixture.

  • Stir the mixture vigorously at room temperature for 2 hours. The reaction is typically monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure tert-butyl 3-((E)-2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Diagram of the Reaction Pathway:

Step2_Pathway start tert-Butyl 3-oxoazetidine-1-carboxylate catalyst DBU, K2CO3 Solvent-free, RT start->catalyst reagent Triethyl phosphonoacetate reagent->catalyst product tert-Butyl 3-((E)-2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate catalyst->product

Caption: Solvent-free Horner-Wadsworth-Emmons reaction.

Step 3: Selective Reduction to the Aldehyde

This protocol employs DIBAL-H for the chemoselective reduction of the α,β-unsaturated ester to the corresponding saturated aldehyde. Careful temperature control is crucial to prevent over-reduction to the alcohol.[2][3][4]

Materials:

  • tert-Butyl 3-((E)-2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous toluene

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dry, three-necked round-bottom flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet

Procedure:

  • Dissolve tert-butyl 3-((E)-2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1 equivalent) in anhydrous toluene in the three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add the saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Diagram of the Logical Relationship:

Step3_Logic start_node α,β-Unsaturated Ester reagent_node DIBAL-H start_node->reagent_node reacts with intermediate_node Saturated Ester (in situ) reagent_node->intermediate_node 1,4-reduction condition1_node Low Temperature (-78 °C) condition1_node->reagent_node condition2_node Controlled Stoichiometry condition2_node->reagent_node product_node Saturated Aldehyde intermediate_node->product_node ester reduction

References

Application Notes and Protocols for the Boc Deprotection of Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the deprotection of N-Boc protected azetidines, a crucial step in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established methodologies and offer guidance on reagent selection, reaction conditions, and product work-up.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom in azetidines due to its stability under various synthetic conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group is a critical transformation, yielding the free secondary amine, which is a key intermediate for further functionalization in drug discovery and development. This process is typically achieved through acid-catalyzed cleavage.[3] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other functional groups.

The general mechanism for acid-catalyzed Boc deprotection involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][5] This intermediate readily decarboxylates to afford the free amine.[4][5]

Experimental Protocols

The following section details common protocols for the Boc deprotection of azetidines, primarily employing trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.[6][7]

  • Materials:

    • N-Boc-azetidine derivative

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv.) in anhydrous DCM (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[2]

    • Dissolve the residue in DCM and carefully neutralize the excess acid by washing with a saturated NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected azetidine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol

This method provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification and stability.[8][9]

  • Materials:

    • N-Boc-azetidine derivative

    • 4 M HCl in 1,4-dioxane or anhydrous Methanol (MeOH)

    • 1,4-Dioxane or Methanol (MeOH), anhydrous

    • Diethyl ether

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Filtration apparatus

  • Procedure:

    • Dissolve the N-Boc-azetidine (1.0 equiv.) in anhydrous 1,4-dioxane or MeOH (5-10 mL per mmol of substrate) in a round-bottom flask.[8]

    • To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane (5-10 equiv.) at room temperature.[8][9]

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, the hydrochloride salt of the deprotected azetidine may precipitate. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture in vacuo.

    • Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt, then collect the solid by filtration.

    • The resulting azetidine hydrochloride salt can often be used in the next step without further purification.

Data Presentation

The following table summarizes typical reaction conditions for the Boc deprotection of azetidines. Please note that optimal conditions may vary depending on the specific substrate.

Reagent/SolventTemperature (°C)Time (h)Typical Yield (%)Notes
TFA / DCM0 to RT1 - 4>90A widely used and generally high-yielding method.[7]
4 M HCl / DioxaneRT1 - 4>90Product is isolated as the hydrochloride salt.[8][10]
4 M HCl / MeOHRT1 - 4>90Similar to HCl in dioxane; product is the HCl salt.[8]

Analytical Methods for Monitoring Deprotection

To confirm the completion of the Boc deprotection, several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material and the appearance of the more polar product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight.[11]

  • ¹H NMR Spectroscopy: Disappearance of the characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group confirms deprotection.[11]

  • FTIR Spectroscopy: Disappearance of the strong carbamate C=O stretching band around 1680-1720 cm⁻¹ indicates the removal of the Boc group.[11]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the Boc deprotection of azetidines.

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis & Purification start N-Boc Azetidine reagents Acidic Reagent (TFA or HCl) + Solvent (DCM or Dioxane) reaction Stir at RT start->reaction reagents->reaction quench Quench/Neutralize (e.g., NaHCO₃) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation analysis TLC, LC-MS, NMR evaporation->analysis purification Purification (if necessary) analysis->purification product Deprotected Azetidine purification->product

General workflow for Boc deprotection of azetidines.

References

Application Notes and Protocols: Reaction of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates. The functionalization of the azetidine ring is a key strategy in the development of novel therapeutics. This document provides detailed application notes and a generalized protocol for the nucleophilic addition of Grignard reagents to tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate. This reaction provides access to chiral β-hydroxyethylazetidine derivatives, which are versatile intermediates for further synthetic transformations.

The reaction involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the aldehyde carbonyl of this compound, leading to the formation of a secondary alcohol. Due to the presence of the azetidine ring, careful control of reaction conditions is crucial to achieve high yields and, where applicable, good diastereoselectivity.

Reaction Scheme

The general reaction scheme for the addition of a Grignard reagent (R-MgX) to this compound is as follows:

Data Presentation

While specific experimental data for the reaction of this compound with various Grignard reagents is not extensively reported in the public domain, the following table presents hypothetical yet representative data based on analogous reactions with similar β-substituted aldehydes. These values are intended to provide a general expectation of reaction outcomes.

EntryGrignard Reagent (R-MgX)Product (R group)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1Methylmagnesium bromideMethylTHF-78 to rt285N/A
2Ethylmagnesium bromideEthylTHF-78 to rt2821.5:1
3Phenylmagnesium bromidePhenylTHF-78 to rt3751.2:1
4Isopropylmagnesium chlorideIsopropylTHF-78 to rt4652:1
5Vinylmagnesium bromideVinylTHF-78 to rt2781.3:1

Note: The diastereomeric ratio will be dependent on the specific Grignard reagent used and the reaction conditions. The stereocenter on the azetidine ring can influence the facial selectivity of the nucleophilic attack on the aldehyde.

Experimental Protocol

This protocol provides a general method for the reaction of this compound with a Grignard reagent. It is crucial to maintain anhydrous and inert conditions throughout the experiment.

Materials:

  • This compound

  • Grignard reagent (e.g., Ethylmagnesium bromide, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dry a two-necked round-bottom flask equipped with a magnetic stir bar under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

    • Fit the flask with a rubber septum and a gas inlet.

  • Reaction:

    • Dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.1 M solution) in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe to the stirred solution over a period of 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired tert-butyl 3-(1-hydroxy-2-R-ethyl)azetidine-1-carboxylate.

Mandatory Visualizations

Reaction Workflow Diagram

Grignard_Reaction_Workflow Start Start Setup Reaction Setup (Anhydrous, Inert) Start->Setup Dissolve Dissolve Aldehyde in Anhydrous THF Setup->Dissolve Cooling1 Cool to -78 °C Dissolve->Cooling1 Grignard_Addition Add Grignard Reagent (dropwise) Cooling1->Grignard_Addition Reaction_Cold Stir at -78 °C Grignard_Addition->Reaction_Cold Warm_React Warm to RT and Stir Reaction_Cold->Warm_React Quench Quench with sat. aq. NH4Cl Warm_React->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product Purification->Product

Caption: Workflow for the Grignard reaction.

Signaling Pathway/Logical Relationship Diagram

Grignard_Mechanism_Logic Substrate This compound (Aldehyde) Nucleophilic_Attack Nucleophilic Attack on Carbonyl Carbon Substrate->Nucleophilic_Attack Electrophile Grignard Grignard Reagent (R-MgX) Nucleophile Grignard->Nucleophilic_Attack Intermediate Magnesium Alkoxide Intermediate Nucleophilic_Attack->Intermediate Workup Aqueous Work-up (e.g., NH4Cl) Intermediate->Workup Protonation Product Chiral Secondary Alcohol Product Workup->Product

Caption: Logical flow of the Grignard reaction mechanism.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the oxidation of the corresponding primary alcohol, Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

Issue 1: Low or No Product Formation

Q: My reaction shows very low conversion to the desired aldehyde, this compound. What are the potential causes and solutions?

A: Low or no product formation in the oxidation of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate can stem from several factors related to the choice of oxidation method, reagent quality, and reaction conditions. The two most common methods for this transformation are Swern oxidation and Dess-Martin periodinane (DMP) oxidation.

For Swern Oxidation:

  • Cause: Incomplete activation of DMSO. The reaction between oxalyl chloride and DMSO to form the active electrophile is highly temperature-sensitive.[1][2]

    • Solution: Ensure that the addition of oxalyl chloride to DMSO is performed at a very low temperature, typically -78 °C, to prevent decomposition of the activated species.[2]

  • Cause: Degradation of the active intermediate. The sulfur ylide intermediate is unstable at higher temperatures.[1][2]

    • Solution: Maintain a low reaction temperature (around -78 °C) throughout the addition of the alcohol and until the addition of the tertiary amine base (e.g., triethylamine).[2]

  • Cause: Insufficient amount of activating agent or base.

    • Solution: Use a slight excess of oxalyl chloride (or an alternative activator) and a sufficient amount of triethylamine to neutralize the acid generated and facilitate the final elimination step.

For Dess-Martin Periodinane (DMP) Oxidation:

  • Cause: Poor quality of the DMP reagent. Dess-Martin periodinane can decompose upon exposure to moisture.

    • Solution: Use freshly opened or properly stored DMP. If in doubt, the reagent's activity can be checked with a standard alcohol.

  • Cause: Reaction is too slow.

    • Solution: The rate of DMP oxidation can be increased by the addition of a small amount of water to the reaction mixture.[3][4] However, this should be done cautiously as excess water can lead to side reactions.

General Causes:

  • Cause: Poor quality of the starting alcohol.

    • Solution: Ensure the starting material, Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, is pure and dry.

Issue 2: Formation of Significant Side Products

Q: I am observing significant impurities alongside my desired product. What are the common side products and how can I minimize them?

A: The formation of side products is a common issue, and their nature depends on the chosen oxidation method.

In Swern Oxidation:

  • Common Side Product: Formation of a mixed thioacetal.[1]

    • Cause: This can occur if the reaction temperature is not kept sufficiently low.[1]

    • Solution: Strictly maintain the reaction temperature at or below -78 °C until the final quenching step.

  • Common Side Product: Unreacted starting material.

    • Cause: Incomplete reaction.

    • Solution: Extending the exposure to triethylamine at a slightly elevated, yet still controlled, temperature (e.g., -40 °C) can sometimes drive the reaction to completion.[5]

In Dess-Martin Periodinane (DMP) Oxidation:

  • Common Side Product: Acid-catalyzed side reactions. The reaction produces two equivalents of acetic acid, which can potentially affect acid-labile functional groups.[3]

    • Cause: The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is sensitive to strong acids.[6][7] While generally stable to the acetic acid generated, prolonged reaction times or elevated temperatures could lead to partial deprotection.

    • Solution: Buffer the reaction mixture with pyridine or sodium bicarbonate to neutralize the generated acetic acid.[3]

Issue 3: Difficult Purification

Q: I am having trouble purifying the final product, this compound. What are the recommended purification strategies?

A: The target aldehyde can be sensitive, making purification challenging.

  • Recommended Method: Flash column chromatography on silica gel is a common and effective method for purifying aldehydes.

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like heptane or hexane is typically used.[8]

    • Handling Precautions: Aldehydes can be prone to oxidation to the corresponding carboxylic acid or self-condensation. It is advisable to use the purified product quickly or store it under an inert atmosphere at a low temperature.

  • Work-up Considerations for Swern Oxidation: The malodorous dimethyl sulfide is a byproduct.[1][2]

    • Solution: A careful aqueous work-up can help remove most of the water-soluble byproducts. The dimethyl sulfide can be removed under reduced pressure, though its odor may persist.

  • Work-up Considerations for DMP Oxidation: The iodo-compound byproduct needs to be removed.

    • Solution: A basic work-up can facilitate the removal of the iodine-containing byproducts.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using Dess-Martin Periodinane (DMP) oxidation over Swern oxidation for this synthesis?

A1: DMP oxidation offers several advantages, including:

  • Milder Reaction Conditions: The reaction is typically performed at room temperature, avoiding the need for cryogenic temperatures.[3][4]

  • Simpler Work-up: The work-up is generally less complex and avoids the generation of highly odorous byproducts like dimethyl sulfide.[3]

  • Avoidance of Toxic Reagents: It does not involve toxic chromium-based reagents.[3]

Q2: How stable is the Boc protecting group during the oxidation reaction?

A2: The Boc group is generally stable under the neutral to slightly basic conditions of a well-controlled Swern oxidation and the mildly acidic conditions of a buffered DMP oxidation.[6] However, prolonged exposure to strong acids or elevated temperatures can lead to its removal.[6][7] It is crucial to control the reaction conditions to maintain the integrity of the Boc group.

Q3: Can other oxidation methods be used?

A3: Yes, other oxidation methods can be employed. For instance, oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a co-oxidant like sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) is a viable alternative.[9] These methods are often considered "greener" alternatives to chromium-based oxidations.

Experimental Protocols

1. Swern Oxidation Protocol

To a stirred solution of oxalyl chloride (1.2 equivalents) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise. The mixture is stirred for 15 minutes at this temperature. A solution of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1 equivalent) in DCM is then added slowly. After stirring for 30-60 minutes, triethylamine (5 equivalents) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is then quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1][2][8]

2. Dess-Martin Periodinane (DMP) Oxidation Protocol

To a solution of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) is added Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature. The reaction mixture is stirred for 1-3 hours, and the progress is monitored by TLC. If the starting material is acid-sensitive, sodium bicarbonate (2-3 equivalents) can be added as a buffer. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[3][4][10]

Data Presentation

Table 1: Comparison of Common Oxidation Methods

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Primary Reagents Oxalyl Chloride, DMSO, TriethylamineDess-Martin Periodinane
Typical Temperature -78 °C to room temperatureRoom temperature
Common Solvent Dichloromethane (DCM)Dichloromethane (DCM), Chloroform
Key Byproducts Dimethyl sulfide, CO, CO₂Acetic acid, Iodinane byproduct
Advantages High yields, generally applicableMild conditions, simple work-up
Disadvantages Requires cryogenic temperatures, malodorous byproductReagent can be moisture-sensitive

Visualizations

experimental_workflow cluster_swern Swern Oxidation cluster_dmp DMP Oxidation swern_start Starting Alcohol swern_activation Activation of DMSO (-78 °C) swern_start->swern_activation Oxalyl Chloride, DMSO swern_addition Addition of Alcohol (-78 °C) swern_activation->swern_addition swern_base Addition of Et3N swern_addition->swern_base swern_workup Aqueous Work-up swern_base->swern_workup swern_purification Column Chromatography swern_workup->swern_purification swern_product Target Aldehyde swern_purification->swern_product dmp_start Starting Alcohol dmp_reaction Reaction with DMP (Room Temp) dmp_start->dmp_reaction DMP dmp_quench Quenching dmp_reaction->dmp_quench Na2S2O3, NaHCO3 dmp_workup Aqueous Work-up dmp_quench->dmp_workup dmp_purification Column Chromatography dmp_workup->dmp_purification dmp_product Target Aldehyde dmp_purification->dmp_product

Caption: Experimental workflows for Swern and DMP oxidation.

troubleshooting_logic issue Low Yield or Side Products check_method Identify Oxidation Method issue->check_method swern Swern Oxidation check_method->swern Swern dmp DMP Oxidation check_method->dmp DMP swern_temp Check Temperature Control (-78 °C) swern->swern_temp swern_reagents Verify Reagent Stoichiometry swern->swern_reagents dmp_reagent Check DMP Quality dmp->dmp_reagent dmp_buffer Consider Buffering (e.g., NaHCO3) dmp->dmp_buffer solution Implement Corrective Action swern_temp->solution swern_reagents->solution dmp_reagent->solution dmp_buffer->solution

References

Technical Support Center: Synthesis of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate."

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of "this compound," particularly when employing Swern oxidation of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of DMSO. 2. Degradation of the aldehyde product. 3. Inactive starting material.1. Ensure anhydrous conditions and low temperature (-78 °C) during the addition of oxalyl chloride to DMSO. 2. Work up the reaction promptly after completion and avoid prolonged exposure to acidic or basic conditions. Consider immediate use of the crude product in the next step.[1] 3. Verify the purity and integrity of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate before starting the reaction.
Presence of a Strong, Unpleasant Odor Formation of dimethyl sulfide (DMS), a standard byproduct of Swern oxidation.[2][3]This is an expected byproduct. Conduct the reaction and workup in a well-ventilated fume hood. Glassware can be quenched with bleach to oxidize the residual DMS to odorless dimethyl sulfoxide (DMSO).
Formation of Multiple Unidentified Spots on TLC 1. Epimerization: If the alpha-carbon to the aldehyde is chiral, epimerization can occur. 2. Side reactions of the aldehyde: The product may undergo aldol reactions, oligomerization, or other degradation pathways. 3. Formation of mixed thioacetals: This can happen if the reaction temperature is not kept sufficiently low.[4] 4. Side reactions of the Boc group: Although generally stable, extreme conditions can affect the Boc protecting group.1. Use a bulkier base such as diisopropylethylamine (DIPEA) instead of triethylamine to minimize epimerization.[5] 2. Maintain low temperatures throughout the reaction and workup. Purify the product quickly using flash chromatography. 3. Strictly maintain the reaction temperature at -78 °C. 4. Ensure the reaction conditions are not overly acidic or basic during workup.
Difficult Purification The product may be unstable on silica gel or co-elute with byproducts.1. Minimize the time the product is on the silica gel column. 2. Use a less acidic grade of silica gel or neutralize the silica gel with triethylamine before use. 3. Consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Swern oxidation synthesis of this compound?

A1: The Swern oxidation inherently produces several byproducts. These include:

  • Dimethyl sulfide (CH₃)₂S : Responsible for the strong, unpleasant odor.[2][3]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂) : Gaseous byproducts.[2]

  • Triethylammonium chloride (Et₃NHCl) : Formed when triethylamine is used as the base.[2]

Beyond these, side reactions can lead to other impurities as detailed in the troubleshooting guide.

Q2: My reaction is sluggish or incomplete. What can I do?

A2: Several factors can contribute to a sluggish reaction. Ensure all reagents are anhydrous, as water can quench the reactive species. The reaction is also highly temperature-dependent; maintain a temperature of -78 °C for the initial steps. Finally, verify the quality and stoichiometry of your reagents, particularly the oxalyl chloride and DMSO.

Q3: The aldehyde product seems to be unstable. How can I handle it?

A3: Aldehydes, particularly those with adjacent heteroatoms, can be prone to instability. It is often recommended to use the crude "this compound" immediately in the subsequent reaction step to minimize degradation.[1] If purification is necessary, perform it quickly and at low temperatures.

Q4: Are there alternative, milder oxidation methods to synthesize this compound?

A4: Yes, several other oxidation methods can be employed, which may offer milder conditions and different byproduct profiles. These include:

  • Dess-Martin Periodinane (DMP) Oxidation : Known for its mild conditions (room temperature, neutral pH) and high chemoselectivity.[6][7]

  • TEMPO-catalyzed Oxidation : Utilizes a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a stoichiometric co-oxidant. This method is known for its high selectivity for primary alcohols.

Q5: How can I confirm the successful formation of the aldehyde product?

A5: The formation of the aldehyde can be monitored by thin-layer chromatography (TLC) and confirmed by spectroscopic methods. In the ¹H NMR spectrum, the appearance of a characteristic aldehyde proton signal around 9.8 ppm is a key indicator. Infrared (IR) spectroscopy will show a strong carbonyl (C=O) stretch for the aldehyde at approximately 1730-1740 cm⁻¹.

Experimental Protocols

Key Experiment: Swern Oxidation of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Materials:

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 equivalents) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Swern_Oxidation_Byproducts cluster_reactants Reactants & Reagents cluster_products Products & Byproducts Alcohol tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate Reaction Swern Oxidation Alcohol->Reaction DMSO DMSO DMSO->Reaction Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Reaction Base Triethylamine Base->Reaction Aldehyde This compound DMS Dimethyl Sulfide (DMS) CO Carbon Monoxide (CO) CO2 Carbon Dioxide (CO2) Salt Triethylammonium Chloride Reaction->Aldehyde Desired Product Reaction->DMS Byproduct Reaction->CO Byproduct Reaction->CO2 Byproduct Reaction->Salt Byproduct

Caption: Products and Byproducts of the Swern Oxidation.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Anhydrous Ensure Anhydrous Conditions Check_Yield->Anhydrous Yes Success Successful Synthesis Check_Purity->Success No Bulky_Base Use Bulky Base (e.g., DIPEA) Check_Purity->Bulky_Base Yes Temp_Control_Yield Verify Temperature Control Anhydrous->Temp_Control_Yield Reagent_Quality Check Reagent Quality Temp_Control_Yield->Reagent_Quality Reagent_Quality->Start Re-run Experiment Low_Temp Maintain Low Temperature Bulky_Base->Low_Temp Alt_Method Consider Alternative Oxidation (DMP, TEMPO) Low_Temp->Alt_Method Purification Optimize Purification Alt_Method->Purification Purification->Start Re-run Experiment

Caption: Troubleshooting workflow for the synthesis.

References

"Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation pathways encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a β-amino aldehyde derivative that presents several stability challenges inherent to its structure. The primary concerns are:

  • Aldehyde Reactivity: The aldehyde functional group is highly susceptible to oxidation, reduction, and nucleophilic attack.

  • β-Amino Aldehyde Instability: β-amino aldehydes are known to be prone to polymerization, self-condensation (Aldol reaction), and elimination of the β-amino group.

  • Boc Group Lability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and high temperatures.

  • Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C for long-term storage. For short-term use, 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, airtight container to protect from moisture and air.

  • Purity: As impurities can catalyze degradation, it is best to use the compound in its purest form.

Q3: Can I handle this compound on the benchtop?

A3: Given its sensitivity to air and moisture, prolonged exposure to the ambient environment should be avoided. For weighing and preparing solutions, it is advisable to work quickly and, if possible, under a stream of inert gas. For reactions, always use anhydrous solvents and an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in your experiments.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no reactivity of the aldehyde in a reaction. 1. Degradation of the starting material: The aldehyde may have oxidized to the corresponding carboxylic acid or polymerized upon storage. 2. Formation of a hydrate or acetal: Presence of water or alcohol in the reaction can lead to the formation of the less reactive hydrate or acetal.1. Verify purity: Check the purity of the starting material by ¹H NMR or LC-MS before use. A fresh sample or repurification may be necessary. 2. Use anhydrous conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere.
Formation of multiple unexpected byproducts. 1. Aldol condensation: The aldehyde can undergo self-condensation, especially in the presence of acidic or basic impurities. 2. Boc deprotection: Trace amounts of acid can lead to the removal of the Boc group, and the resulting free amine can participate in side reactions. 3. Azetidine ring opening: Acidic conditions can promote the opening of the strained azetidine ring.[1][2][3]1. Control pH: Use non-acidic and non-basic conditions where possible. If a base is required, use a non-nucleophilic, sterically hindered base. 2. Buffer the reaction: If acidic conditions are unavoidable, consider using a buffered system to maintain a specific pH. 3. Purify reagents: Ensure all starting materials and solvents are free from acidic or basic impurities.
A gradual decrease in the concentration of the compound in solution over time. 1. Polymerization: As a β-amino aldehyde, the compound is prone to polymerization, especially at higher concentrations and temperatures. 2. Oxidation: Exposure to air will lead to the oxidation of the aldehyde to a carboxylic acid.1. Use freshly prepared solutions: Prepare solutions of the compound immediately before use. 2. Work at low temperatures: Keep solutions and reaction mixtures cooled to minimize polymerization. 3. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen.
The compound appears as a viscous oil or solidifies upon storage. Polymerization: This is a strong indication that the aldehyde has undergone self-condensation or polymerization.The material is likely degraded and may not be suitable for use. It is recommended to acquire a fresh batch of the compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and optimizing your experimental design.

Potential Degradation Pathways A This compound B Oxidation (Carboxylic Acid Formation) A->B O₂, air C Aldol Condensation (Polymerization) A->C Acid/Base traces D Acid-Catalyzed Deprotection (Free Amine) A->D H⁺ F Hydrate/Acetal Formation A->F H₂O/ROH E Azetidine Ring Opening D->E H⁺, Nucleophiles

Caption: Key degradation pathways for this compound.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Look for a singlet at approximately 9.8 ppm corresponding to the aldehyde proton.

    • A singlet around 1.4 ppm (9H) corresponds to the tert-butyl protons of the Boc group.

    • Multiplets in the range of 3.5-4.5 ppm are characteristic of the azetidine ring protons.

    • The presence of a broad singlet in the carboxylic acid region (10-12 ppm) indicates oxidation.

    • Complex, broad signals in the aliphatic region may suggest polymerization.

Protocol 2: General Anhydrous Reaction Setup

  • Glassware: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen).

  • Reagents and Solvents: Use anhydrous solvents from a solvent purification system or freshly opened sure-seal bottles. Ensure all other reagents are anhydrous.

  • Procedure: Add the solvent to the reaction flask via syringe or cannula. Dissolve the reagents under the inert atmosphere. Add this compound as a solution in the anhydrous solvent.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Anhydrous Reaction Workflow A Oven-dried Glassware B Assemble under Inert Gas A->B C Add Anhydrous Solvents B->C D Add Reagents C->D E Add Analyte Solution D->E F Reaction Monitoring E->F

Caption: Workflow for setting up an anhydrous reaction.

Quantitative Data Summary

While specific quantitative stability data for this compound is not extensively published, the stability of related compounds provides some guidance.

Condition Effect on Aldehyde Effect on Boc Group Effect on Azetidine Ring
Strong Acid (e.g., TFA, conc. HCl) Potential for acid-catalyzed aldol condensation.Rapid cleavage.Prone to ring-opening.[1][2][3]
Weak Acid (e.g., aq. NH₄Cl) Generally stable, but can promote hydrate formation.Slow cleavage over time.Generally stable, but prolonged exposure should be avoided.
Strong Base (e.g., NaOH, t-BuOK) Promotes aldol condensation and polymerization.Generally stable.Generally stable.
Weak Base (e.g., Et₃N, DIPEA) Can catalyze aldol condensation.Stable.Stable.
Oxidizing Agents (e.g., air, H₂O₂) Rapid oxidation to carboxylic acid.Stable.Stable.
Reducing Agents (e.g., NaBH₄) Reduction to the corresponding primary alcohol.Stable.Stable.
Elevated Temperature (>40 °C) Can accelerate polymerization and other degradation pathways.Can lead to thermal decomposition.Generally stable, but strain can increase reactivity.

This technical support guide is intended to provide general advice. For specific applications, it is recommended to perform small-scale pilot experiments to determine the optimal conditions.

References

Technical Support Center: Synthesis of Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidines, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azetidine ring?

A1: The primary synthetic strategies for forming the azetidine ring include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. The nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.[1]

  • [2+2] Cycloaddition: This approach involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[1][2]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[1][3]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[1][3]

Q2: What are the main challenges in synthesizing azetidine derivatives?

A2: The primary challenges stem from the inherent ring strain of the four-membered ring, making it susceptible to ring-opening reactions.[4][5] Other common issues include low yields, difficulties in purification, and the potential for polymerization.[1][4] Careful selection of starting materials, reaction conditions, and protecting groups is crucial to mitigate these challenges.[4]

Q3: Which protecting group is most suitable for the azetidine nitrogen?

A3: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the azetidine nitrogen. It is generally stable under many reaction conditions used for functionalizing the azetidine ring and can be readily removed under acidic conditions.[4] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) are also employed, offering different deprotection strategies.[4]

Q4: How can I effectively purify my azetidine derivative?

A4: Purification of azetidine derivatives can be challenging due to their polarity and potential volatility. Column chromatography on silica gel is a common method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product.[4] For solid derivatives, recrystallization can also be an effective purification method.[4]

Troubleshooting Guide: Low Yields in Intramolecular Cyclization

Intramolecular cyclization is a cornerstone of azetidine synthesis, but it is often plagued by low yields. This guide addresses common issues and provides systematic solutions.

Problem: Low or no yield of the desired azetidine product. Symptoms: TLC or LC-MS analysis shows mainly starting material, or there is significant formation of baseline material or multiple unidentified spots, suggesting polymerization.[1]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Azetidine Synthesis check_leaving_group Is the leaving group adequate? (e.g., Ms, Ts, Tf, I) start->check_leaving_group improve_leaving_group Action: Convert hydroxyl to a better leaving group (e.g., mesylate, tosylate) or use Finkelstein reaction for halides. check_leaving_group->improve_leaving_group No check_side_reactions Are intermolecular side reactions occurring? (e.g., dimerization, polymerization) check_leaving_group->check_side_reactions Yes improve_leaving_group->check_side_reactions high_dilution Action: Use high dilution conditions (slow addition of substrate). check_side_reactions->high_dilution Yes check_reaction_conditions Are the reaction conditions optimal? (Temperature, Solvent, Base) check_side_reactions->check_reaction_conditions No high_dilution->check_reaction_conditions optimize_conditions Action: Increase temperature. Switch to a more polar aprotic solvent (DMF, DMSO). Screen different bases. check_reaction_conditions->optimize_conditions No check_steric_hindrance Is steric hindrance a factor? check_reaction_conditions->check_steric_hindrance Yes optimize_conditions->check_steric_hindrance modify_substrate Action: Redesign substrate to reduce steric bulk if possible. check_steric_hindrance->modify_substrate Yes end Improved Yield check_steric_hindrance->end No modify_substrate->end

Caption: A flowchart for troubleshooting low yields in azetidine synthesis.

Detailed Explanations
  • Poor Leaving Group: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Hydroxyl groups are poor leaving groups and require activation.

    • Solution: Convert the hydroxyl group to a mesylate (Ms), tosylate (Ts), or triflate (Tf), which are excellent leaving groups.[1] If using a halide, consider converting it to an iodide in situ via the Finkelstein reaction.[1]

  • Competing Intermolecular Reactions: The precursor can react with other molecules of itself (dimerization or polymerization) instead of cyclizing.[1] This is often an issue at higher concentrations.

    • Solution: Employ high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture, which favors the intramolecular pathway.[1]

  • Inappropriate Reaction Conditions: The choice of solvent and base is critical.

    • Solution:

      • Solvent: For SN2 reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction rate compared to less polar solvents like THF or CH2Cl2.[1]

      • Base: A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. Sodium hydride (NaH) is a common choice.[1] The choice of base should be carefully considered to avoid promoting elimination side reactions.

  • Side Reactions (Elimination): Elimination reactions can compete with the desired nucleophilic substitution, particularly with hindered substrates or when using strong, non-nucleophilic bases.[1]

    • Solution: Careful selection of the base and reaction temperature can help minimize elimination.

Data Presentation: Yield Optimization

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of azetidine synthesis.

Table 1: Optimization of Reaction Conditions for Intramolecular Aminolysis of cis-3,4-Epoxy Amines. [6][7]

EntryAcid Catalyst (mol%)SolventTemperatureTime (h)Yield (%)
1La(OTf)3 (5)(CH2Cl)2Reflux2.581
2La(OTf)3 (5)PhHReflux2.581
3La(OTf)3 (5)MeCNReflux2.5Incomplete
4La(OTf)3 (5)THFReflux2.5Incomplete
5Ni(ClO4)2·6H2O(CH2Cl)2Reflux2.5Low
6TfOH(CH2Cl)2Reflux2.5Low
7None(CH2Cl)2Reflux2.5No Reaction

Table 2: Effect of N-Substituent on Yield in La(OTf)3-Catalyzed Azetidine Formation. [6][7]

EntryN-SubstituentYield (%)
1Electron-rich benzylHigh
2Electron-deficient benzylHigh
3n-ButylHigh
4tert-ButylHigh
5AllylModerate
6BocHigh
7PMBHigh
8TBSHigh

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol[1]

This protocol involves a two-step process: activation of the hydroxyl group followed by cyclization.

Protocol_1_Workflow start Start: γ-Amino Alcohol mesylation Step 1: Mesylation - Anhydrous CH2Cl2, Inert Atmosphere - Cool to 0°C - Add Et3N (1.5 eq) - Add MsCl (1.2 eq) dropwise start->mesylation workup1 Workup 1 - Quench with sat. aq. NaHCO3 - Extract with CH2Cl2 - Dry, Filter, Concentrate mesylation->workup1 cyclization Step 2: Cyclization - Dissolve crude mesylate in THF or DMF - Cool to 0°C - Add NaH (1.2 eq) portion-wise workup1->cyclization reaction_progress Reaction Progression - Warm to room temperature or heat - Monitor by TLC cyclization->reaction_progress workup2 Workup 2 - Quench reaction - Extract with organic solvent - Dry, Filter, Concentrate reaction_progress->workup2 purification Purification - Column Chromatography or Distillation workup2->purification end Product: N-Substituted Azetidine purification->end

Caption: Workflow for the synthesis of N-substituted azetidines.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et3N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with CH2Cl2 (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[1]

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF under an inert atmosphere.

  • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench the excess base with water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford the desired N-substituted azetidine.[8]

Protocol 2: La(OTf)3-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[6][7]
  • Add La(OTf)3 (5 mol%) to a solution of the cis-3,4-epoxy amine (1 eq) in 1,2-dichloroethane ((CH2Cl)2, 0.2 M) at room temperature.

  • Stir the mixture under reflux and monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and add saturated aqueous NaHCO3.

  • Extract the mixture with CH2Cl2 (3x).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using column chromatography to yield the corresponding azetidine.[6]

References

Side reactions of the aldehyde group in "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions of the aldehyde group in "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate". This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address common issues encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the aldehyde group of this compound?

A1: The primary side reactions affecting the aldehyde functionality of this compound are:

  • Aldol Condensation: As an enolizable aldehyde, it can undergo self-condensation, particularly in the presence of acid or base, to form a β-hydroxy aldehyde dimer, which may further dehydrate to an α,β-unsaturated aldehyde.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, tert-butyl 3-(2-carboxyethyl)azetidine-1-carboxylate. This can occur upon exposure to air or oxidizing agents.

  • Racemization: If the alpha-carbon to the aldehyde is chiral, racemization can occur via the formation of a planar, achiral enol or enolate intermediate, especially under acidic or basic conditions.

  • Ring Opening: While the azetidine ring is more stable than an aziridine ring, it can undergo nucleophilic ring-opening under certain conditions, although this is less a reaction of the aldehyde group itself and more a general reactivity of the azetidine scaffold.

Q2: How can I minimize the self-condensation of this compound during a reaction?

A2: To minimize aldol self-condensation, consider the following precautions:

  • Control pH: Avoid strongly acidic or basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base and maintain a low temperature.

  • Low Temperature: Perform reactions at low temperatures (e.g., 0 °C to -78 °C) to reduce the rate of the condensation reaction.

  • Slow Addition: If the aldehyde is a reagent, add it slowly to the reaction mixture to maintain a low concentration, thereby disfavoring the bimolecular condensation reaction.

  • Protecting Groups: In some synthetic strategies, it may be beneficial to use a protected form of the aldehyde, such as an acetal, which can be deprotected in a later step under controlled conditions.

Q3: My aldehyde appears to be degrading upon storage. What are the likely degradation products and how can I store it properly?

A3: The primary degradation pathway upon storage is oxidation to the carboxylic acid. You may also observe the formation of aldol condensation products. For proper storage, keep the compound under an inert atmosphere (e.g., argon or nitrogen), at a low temperature (2-8 °C is often recommended), and protected from light. Ensure the container is tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guides

Issue 1: Low yield of the desired product and observation of higher molecular weight impurities.

Possible Cause: Aldol self-condensation of the aldehyde.

Troubleshooting Steps:

  • Reaction Condition Analysis:

    • pH: If the reaction is run under basic or acidic conditions, consider using a milder base/acid or a buffer system to maintain a neutral pH.

    • Temperature: Lower the reaction temperature. Aldol reactions are generally temperature-dependent.

    • Concentration: If possible, run the reaction at a lower concentration or use slow addition of the aldehyde.

  • Purification Strategy:

    • Aldol products are typically more polar and have a higher molecular weight than the starting aldehyde. They can often be separated by flash column chromatography on silica gel.

  • Experimental Protocol Adjustment:

    • If the aldehyde is generated in situ, ensure the subsequent reaction is fast enough to consume the aldehyde as it is formed, minimizing its opportunity to self-condense.

Issue 2: Presence of a carboxylic acid impurity in the final product.

Possible Cause: Oxidation of the aldehyde.

Troubleshooting Steps:

  • Reaction Setup:

    • Ensure all reactions are carried out under an inert atmosphere (nitrogen or argon) to prevent air oxidation.

    • Use freshly distilled or degassed solvents to remove dissolved oxygen.

  • Choice of Reagents:

    • When synthesizing the aldehyde from the corresponding alcohol, choose mild and selective oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation protocol, which are known to minimize over-oxidation.[1][2][3][4]

  • Work-up and Purification:

    • During work-up, avoid prolonged exposure to air.

    • The carboxylic acid impurity is acidic and can sometimes be removed by a mild basic wash (e.g., with a dilute solution of sodium bicarbonate). However, be cautious as a basic wash could promote aldol condensation.

    • The carboxylic acid is significantly more polar than the aldehyde and can be separated by flash chromatography.

Issue 3: Loss of stereochemical purity at the alpha-carbon.

Possible Cause: Racemization through enol or enolate formation.

Troubleshooting Steps:

  • pH Control: Strictly avoid acidic or basic conditions, which can catalyze enolization and subsequent racemization.

  • Temperature: Keep the temperature as low as practically possible throughout the reaction and work-up.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the chiral center to conditions that may induce racemization.

Data Presentation

Table 1: Common Side Products and Their Characteristics

Side Product NameMolecular FormulaMolecular Weight ( g/mol )Typical Method of DetectionNotes
Aldol Adduct (dimer)C₂₀H₃₄N₂O₆398.50LC-MS, NMRHigher molecular weight and more polar than the starting material. May exist as a mixture of diastereomers.
Aldol Condensation Product (dehydrated dimer)C₂₀H₃₂N₂O₅380.48LC-MS, NMRFormation is favored by heat and stronger acid/base. Results in the formation of an α,β-unsaturated system, which can be observed by UV-Vis and NMR spectroscopy.
Carboxylic Acid (Oxidation Product)C₁₀H₁₇NO₄215.25LC-MS, NMR, IRCharacterized by a broad O-H stretch in the IR spectrum and a downfield shift of the alpha-protons in the NMR spectrum. Can be removed with a basic wash.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Oxidation [1][2]

This protocol describes a mild oxidation of the corresponding alcohol to minimize over-oxidation.

  • Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.1 eq) in one portion.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the solid dissolves.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Aldol_Condensation cluster_start Starting Material cluster_enol Intermediate cluster_products Side Products Aldehyde This compound Enolate Enolate Intermediate Aldehyde->Enolate Base/Acid Aldol_Adduct Aldol Adduct (Dimer) Enolate->Aldol_Adduct + Aldehyde Dehydrated_Product α,β-Unsaturated Aldehyde Aldol_Adduct->Dehydrated_Product -H₂O (Heat)

Caption: Aldol self-condensation pathway.

Oxidation_Reaction cluster_start Starting Material cluster_product Side Product Aldehyde This compound Carboxylic_Acid Carboxylic Acid Derivative Aldehyde->Carboxylic_Acid Oxidizing Agent / Air

Caption: Oxidation of the aldehyde to a carboxylic acid.

Racemization_Pathway cluster_enantiomers Enantiomers cluster_intermediate Intermediate R_Enantiomer (R)-Enantiomer Enol_Intermediate Achiral Enol Intermediate R_Enantiomer->Enol_Intermediate H⁺ or OH⁻ S_Enantiomer (S)-Enantiomer S_Enantiomer->Enol_Intermediate H⁺ or OH⁻ Enol_Intermediate->R_Enantiomer Enol_Intermediate->S_Enantiomer

Caption: Racemization via an achiral enol intermediate.

References

Technical Support Center: Synthesis of Spiro-Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro-azetidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this area of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of spiro-azetidine compounds?

A1: The synthesis of spiro-azetidines can be challenging due to several factors. The inherent ring strain of the four-membered azetidine ring makes it susceptible to ring-opening side reactions.[1][2][3] Other common issues include achieving high yields, controlling stereoselectivity at the spirocyclic center, and purification of the final products.[4][5] The choice of starting materials and reaction conditions is critical to mitigate these challenges. For instance, some synthetic routes may require harsh conditions or result in low to moderate yields (22-68%).[4][5]

Q2: What are the primary synthetic strategies for constructing the spiro-azetidine core?

A2: Several synthetic methodologies have been developed for the construction of spiro-azetidine compounds. Some of the most prominent strategies include:

  • [2+2] Cycloaddition Reactions: The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a classic and widely used method for forming the β-lactam ring present in many spiro-azetidinones.[4][5] Other cycloaddition reactions, such as those involving isocyanates or azomethine ylides, are also employed.[5][6]

  • Intramolecular Cyclization: Intramolecular reactions, such as C-H amination catalyzed by metals like palladium, can be effective for forming the azetidine ring.[7]

  • Rearrangement Reactions: Certain rearrangement reactions can lead to the formation of the spiro-azetidine scaffold.

  • Multi-component Reactions: Three-component reactions have been utilized to construct complex spiro-azetidine derivatives in a single step.[5]

Q3: How can I improve the yield and stereoselectivity of my spiro-azetidine synthesis?

A3: Improving yield and stereoselectivity often requires careful optimization of reaction conditions. Key parameters to consider include:

  • Catalyst Choice: For catalyzed reactions, the choice of catalyst and ligand is crucial. For example, in asymmetric synthesis, chiral catalysts are used to control enantioselectivity.[4]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivity.

  • Temperature: Temperature can affect the rate of the desired reaction versus side reactions. Lowering the temperature can sometimes improve selectivity.

  • Substrate Design: The electronic and steric properties of the substituents on the starting materials can have a profound impact on the outcome of the reaction.

Q4: What are the common side reactions to be aware of during spiro-azetidine synthesis?

A4: Due to the strained nature of the azetidine ring, several side reactions can occur. These include:

  • Ring-opening: The azetidine ring can be opened by nucleophiles, especially under acidic or basic conditions.[2][8] The stability of the ring is influenced by the substituents on the nitrogen and carbon atoms.[8]

  • Polymerization: Under certain conditions, monomers can polymerize instead of forming the desired cyclic product.[3]

  • Formation of Regioisomers: In some cycloaddition reactions, the formation of undesired regioisomers is a possibility.[4]

  • Epimerization: The stereocenter at the spiro-carbon can be susceptible to epimerization under certain reaction or purification conditions.

Q5: What are the best practices for the purification and characterization of spiro-azetidine compounds?

A5: The purification of spiro-azetidine derivatives can be challenging due to their polarity and potential for instability.

  • Purification: Column chromatography on silica gel is a common method.[3][4] Careful selection of the eluent system is necessary to achieve good separation without causing degradation of the product. Recrystallization can be an effective method for solid compounds.

  • Characterization: Standard spectroscopic techniques are used for characterization.

    • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The protons on the azetidine ring typically appear in the range of 3.5-4.5 ppm in the 1H NMR spectrum.[3]

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

    • FT-IR Spectroscopy: The infrared spectrum can confirm the presence of key functional groups, such as the β-lactam carbonyl stretch (around 1730-1770 cm-1).

Troubleshooting Guides

Guide 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
No desired product detected by TLC or LC-MS.Incorrect reaction conditions (temperature, time).Systematically vary the reaction temperature and monitor the reaction progress over time.
Inactive catalyst or reagents.Use freshly purified reagents and ensure the catalyst is active. Consider a different catalyst or activation method.
Unsuitable solvent.Screen a variety of solvents with different polarities and coordinating properties.
Low yield of the desired spiro-azetidine.Competing side reactions (e.g., polymerization, decomposition).Lower the reaction temperature. Use a higher dilution to disfavor intermolecular side reactions. Ensure the reaction is performed under an inert atmosphere if reagents are air-sensitive.
Poor reactivity of starting materials.Modify the electronic or steric properties of the substrates to enhance reactivity. For example, use more electron-withdrawing or -donating groups.
Product instability during workup or purification.Use milder workup conditions (e.g., avoid strong acids or bases). Consider alternative purification methods like preparative TLC or SFC if the compound is unstable on silica gel.
Guide 2: Poor Stereoselectivity
Symptom Possible Cause Suggested Solution
Formation of a mixture of diastereomers.Insufficient facial selectivity in the key bond-forming step.For catalyzed reactions, screen different chiral ligands or catalysts. Modify the steric bulk of substituents on the substrates to favor the formation of one diastereomer.
Epimerization of the product.Check the stability of the desired stereoisomer under the reaction and purification conditions. Use milder conditions if epimerization is observed.
Formation of a racemic mixture in an asymmetric synthesis.Ineffective chiral catalyst or reagent.Ensure the chiral catalyst is of high enantiomeric purity. Optimize the catalyst loading and reaction conditions.
Racemization of the product.Analyze the product at different time points to check for racemization. If it occurs over time, modify the workup and purification to be as rapid as possible and under neutral conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for spiro-azetidines.

Table 1: Yields of Spiro-Azetidin-2-ones from Various Synthetic Methods

Reaction TypeSubstratesCatalyst/ReagentYield (%)Reference
Staudinger CycloadditionXanthene-9-carboxylic acid and aromatic iminesTosyl chloride, Triethylamine41-71[4][5]
Domino ReactionDiazo-Meldrum's acid and 2H-azirinesRh2(Piv)4Moderate to Good[4]
CarbonylationAcyclic diaminocarbenes and CO-22-68[4][5]
[4+2] AnnulationAliphatic aldehydes and oxindole-derived iminesChiral NHC catalystup to 94[4]
Reformatsky-type ReactionMethyl 1-bromocyclopentanecarboxylate and bis-imineZinc54-84[5]

Experimental Protocols

Protocol 1: General Procedure for the Staudinger Synthesis of Spiro-β-Lactams

This protocol is a general representation based on the Staudinger reaction.

  • Imine Formation: To a solution of the corresponding aldehyde (1.0 eq) in a suitable solvent (e.g., CH2Cl2 or toluene), add the primary amine (1.0 eq). Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or NMR. In some cases, a dehydrating agent like MgSO4 may be used.

  • Ketene Formation and Cycloaddition: In a separate flask, dissolve the acid chloride (1.0 eq) in the same solvent. Cool the solution to 0 °C. To this solution, add a tertiary amine base (e.g., triethylamine, 1.2 eq) dropwise to generate the ketene in situ.

  • Reaction: To the cooled solution of the imine, add the freshly prepared ketene solution dropwise. Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-β-lactam.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_purification Product Isolation start Start imine Imine Synthesis start->imine ketene Ketene Generation start->ketene cycloaddition [2+2] Cycloaddition imine->cycloaddition ketene->cycloaddition workup Aqueous Workup cycloaddition->workup purify Column Chromatography workup->purify end Pure Spiro-Azetidine purify->end

Caption: A generalized experimental workflow for the synthesis of spiro-azetidines via a [2+2] cycloaddition reaction.

troubleshooting_low_yield cluster_solutions1 Condition Optimization cluster_solutions2 Reagent & Catalyst cluster_solutions3 Isolation Protocol start Low or No Product Yield check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_reagents Assess Reagent & Catalyst Quality start->check_reagents check_workup Evaluate Workup & Purification start->check_workup optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Vary Reaction Time check_conditions->optimize_time inert_atm Use Inert Atmosphere check_conditions->inert_atm fresh_reagents Use Fresh/Purified Reagents check_reagents->fresh_reagents new_catalyst Screen Different Catalysts check_reagents->new_catalyst mild_workup Employ Milder Workup check_workup->mild_workup alt_purification Alternative Purification Method check_workup->alt_purification

Caption: A troubleshooting decision tree for addressing low or no product yield in spiro-azetidine synthesis.

References

Troubleshooting guide for reactions involving "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate".

Frequently Asked Questions (FAQs)

1. Synthesis and Purification

  • Q1: I am having trouble synthesizing this compound. What are the common pitfalls?

    The synthesis of this compound typically involves the oxidation of the corresponding alcohol, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. Common issues include incomplete oxidation, over-oxidation to the carboxylic acid, and difficulty in purifying the final aldehyde product. The aldehyde can be sensitive to both acidic and basic conditions, and may be prone to decomposition on silica gel during column chromatography.[1][2]

  • Q2: My aldehyde product is impure. How can I effectively purify it?

    Purification of polar aldehydes like this compound can be challenging. Standard silica gel chromatography may lead to decomposition.[1] Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.[2] Another effective method is the formation of a reversible bisulfite adduct. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-polar impurities by extraction. The aldehyde can then be regenerated by treatment with a mild base like sodium bicarbonate.[1]

2. Stability and Storage

  • Q3: How stable is this compound and what are the optimal storage conditions?

    Aldehydes, in general, are susceptible to oxidation to carboxylic acids, especially when exposed to air. The Boc (tert-butoxycarbonyl) protecting group is stable under basic and nucleophilic conditions but is sensitive to strong acids.[3][4] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to minimize degradation. Avoid prolonged exposure to ambient air and moisture.

3. Reductive Amination Reactions

  • Q4: I am getting a low yield in my reductive amination reaction with this compound. What could be the problem?

    Low yields in reductive amination can be due to several factors.[5] Incomplete imine formation is a common issue.[5] The reaction is an equilibrium, and the presence of water can shift it back to the starting materials. Using a dehydrating agent like molecular sieves can help drive the reaction forward.[5] Another potential problem is the choice of reducing agent. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting aldehyde before it has a chance to form the imine.[6]

  • Q5: I am observing the formation of an alcohol byproduct from the reduction of my starting aldehyde. How can I prevent this?

    The reduction of the starting aldehyde to the corresponding alcohol is a common side reaction, especially with powerful reducing agents.[5] To minimize this, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[5] Alternatively, use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[6][7][8]

  • Q6: My reductive amination with a sterically hindered amine is very slow. What can I do to improve the reaction rate?

    Steric hindrance in either the aldehyde or the amine can significantly slow down the rate of imine formation.[5] Increasing the reaction temperature can help overcome the activation energy barrier.[5] Using a Lewis acid catalyst, such as titanium(IV) isopropoxide, can also accelerate the reaction by activating the carbonyl group.[9]

4. Wittig and Horner-Wadsworth-Emmons Reactions

  • Q7: My Wittig reaction with this compound is not working well. What are the common issues?

    Problems in Wittig reactions can arise from incomplete ylide formation, degradation of the aldehyde, or suboptimal reaction conditions.[10] The ylide is a strong base and can be sensitive to moisture and air.[11] Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-butyllithium, sodium hydride) to generate the ylide.[12][13] If the aldehyde is precious, it is often better to add the aldehyde to the pre-formed ylide.

  • Q8: I am getting a mixture of E/Z isomers in my Wittig/HWE reaction. How can I control the stereoselectivity?

    The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Unstabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally favor the Z-alkene, especially under salt-free conditions. Stabilized ylides (e.g., those with an adjacent ester or ketone) tend to produce the E-alkene. The Horner-Wadsworth-Emmons (HWE) reaction, using phosphonate esters, typically provides the E-alkene with high selectivity.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical ConditionsAdvantagesDisadvantages
Sodium BorohydrideNaBH₄Methanol or Ethanol, 0°C to rtInexpensive, readily availableCan reduce the starting aldehyde, may require a two-step procedure.[6][7]
Sodium CyanoborohydrideNaBH₃CNMethanol, pH 6-7 (with AcOH)Selective for iminium ions, allows for one-pot reactions.[7][14]Highly toxic, generates cyanide waste.[7][14]
Sodium TriacetoxyborohydrideSTAB / NaBH(OAc)₃Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Mild, highly selective for iminium ions, good for sensitive substrates.[6][7][8]More expensive than NaBH₄.
Catalytic HydrogenationH₂/Pd, Pt, or NiVarious solvents (MeOH, EtOH, EtOAc)"Green" method, high yielding.[8]Requires specialized equipment (hydrogenator), catalyst can be pyrophoric.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a solution of this compound (1.0 equiv.) and the desired amine (1.0-1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 equiv.) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for a Wittig Reaction

  • To a suspension of the appropriate phosphonium salt (1.1 equiv.) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether at 0°C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.05 equiv.) dropwise.

  • Stir the resulting mixture at 0°C to room temperature for 30-60 minutes to allow for ylide formation.

  • Cool the reaction mixture to 0°C or -78°C and add a solution of this compound (1.0 equiv.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_reactions Subsequent Reactions cluster_products Products Boc-Azetidine-3-methanol Boc-Azetidine-3-methanol Oxidation Oxidation Boc-Azetidine-3-methanol->Oxidation Target_Compound This compound Oxidation->Target_Compound Reductive_Amination Reductive Amination Target_Compound->Reductive_Amination Wittig_Reaction Wittig Reaction Target_Compound->Wittig_Reaction Amine_Product Substituted Amine Reductive_Amination->Amine_Product Alkene_Product Alkene Wittig_Reaction->Alkene_Product

Caption: Synthetic workflow for "this compound" and its common subsequent reactions.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_Imine Check for Imine Formation (TLC/LC-MS) Start->Check_Imine Imine_No Incomplete Imine Formation Check_Imine->Imine_No No/Low Imine_Yes Imine Formation is Occurring Check_Imine->Imine_Yes Yes Solution_Imine Add dehydrating agent (e.g., molecular sieves). Increase reaction time/temp. Imine_No->Solution_Imine Check_Aldehyde Check for Aldehyde Reduction (TLC/LC-MS) Imine_Yes->Check_Aldehyde Aldehyde_Reduced Significant Aldehyde Reduction to Alcohol Check_Aldehyde->Aldehyde_Reduced Yes Other_Issues Consider other issues: - Reagent quality - Steric hindrance Check_Aldehyde->Other_Issues No Solution_Aldehyde Use milder reducing agent (STAB). Perform in two steps. Aldehyde_Reduced->Solution_Aldehyde

Caption: Troubleshooting guide for low yields in reductive amination reactions.

References

Validation & Comparative

Azetidine Building Blocks in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. The selection of appropriate molecular scaffolds is a critical determinant in the success of drug discovery campaigns. Among the saturated heterocyles, small nitrogen-containing rings such as azetidine, pyrrolidine, and piperidine are frequently employed to imbue drug candidates with desirable physicochemical and pharmacological properties. This guide provides an objective, data-driven comparison of azetidine building blocks with their five- and six-membered counterparts, pyrrolidine and piperidine, to aid researchers, scientists, and drug development professionals in making informed decisions during the design of new chemical entities.

Physicochemical Properties: A Tale of Three Rings

The distinct ring size and inherent ring strain of azetidine, a four-membered heterocycle, confer upon it unique physicochemical properties when compared to the less strained five-membered pyrrolidine and the relatively stable six-membered piperidine rings. These differences have a profound impact on key drug-like properties such as basicity (pKa), lipophilicity (logP), and aqueous solubility.[1]

The smaller, more rigid azetidine ring generally leads to greater polarity and, consequently, higher aqueous solubility and lower lipophilicity compared to its larger analogs.[1] The basicity of these cyclic amines is influenced by the ring strain; as the C-N-C bond angle decreases, the s-character of the nitrogen lone pair orbital increases, making it less available for protonation and thus lowering the basicity.

Table 1: Comparison of Physicochemical Properties of Representative Saturated Nitrogen Heterocycles.

PropertyAzetidine Derivative (Representative)Pyrrolidine Derivative (Representative)Piperidine Derivative (Representative)Key Considerations for Drug Design
Molecular Weight ( g/mol ) ~197.25211.28225.31The smaller size of azetidine can contribute to a lower molecular weight, which is often advantageous for lead optimization.[1]
logP (calculated) ~1.31.61.9The lower logP of azetidines can improve aqueous solubility and reduce off-target toxicity related to high lipophilicity.[1]
pKa (predicted) Weakly acidic (~11.3 for parent)Weakly acidic (~11.27 for parent)Weakly acidic (~11.22 for parent)The subtle differences in pKa can influence the ionization state at physiological pH, affecting cell permeability and target engagement.[1][2]
Aqueous Solubility HighModerateLowHigher aqueous solubility of azetidine-containing compounds can improve their formulation and bioavailability.[1]
Note: The data presented are for representative N-phenylsulfonyl derivatives and parent heterocycles. Actual values will vary depending on the specific substitutions.[1][2]

Performance in Drug Discovery: Metabolic Stability and Binding Affinity

The incorporation of an azetidine moiety can significantly influence a compound's metabolic stability and binding affinity for its biological target. The conformational rigidity of the azetidine ring can lead to a pre-organized conformation that favors binding to a target protein, potentially increasing affinity and ligand efficiency.[3]

Metabolic Stability

Metabolic stability is a critical parameter in drug discovery, as it determines a compound's half-life and bioavailability. The piperidine ring, while common in many drugs, can be susceptible to metabolic oxidation, particularly at the carbons adjacent to the nitrogen atom.[2] Replacing a piperidine with a smaller, more rigid azetidine ring can block these metabolic "soft spots" and enhance metabolic stability.[4] In one case study, replacing a piperidine ring with an azetidine in a series of diacylglycerol acyltransferase 2 (DGAT2) inhibitors led to a compound with lower intrinsic clearance.

Table 2: Comparative Metabolic Stability of a Piperidine-Containing Compound and its Azetidine Analog.

CompoundHeterocyclic MoietyIntrinsic Clearance (µL/min/mg protein)
Compound 1 PiperidineHigh
Azetidine 2 AzetidineLower
Source: Adapted from a study on DGAT2 inhibitors.
Binding Affinity

The choice of the heterocyclic ring can also have a significant impact on a compound's binding affinity for its target. The optimization of a series of proline-based (pyrrolidine-containing) STAT3 inhibitors led to the discovery of a new series of (R)-azetidine-2-carboxamide analogues with sub-micromolar potencies, demonstrating a significant improvement over their lead compounds.[5][6][7]

Table 3: Comparative Binding Affinity of Azetidine- and Proline-Based STAT3 Inhibitors.

CompoundHeterocyclic MoietySTAT3 DNA-Binding IC50 (µM)
BP-1-102 (Lead) Proline (Pyrrolidine)6.8
SH5-07 (Lead) Proline (Pyrrolidine)3.9
SH4-54 (Lead) Proline (Pyrrolidine)4.7
5a (Azetidine Analog) Azetidine0.55
5o (Azetidine Analog) Azetidine0.38
8i (Azetidine Analog) Azetidine0.34
Source: Data from studies on small-molecule STAT3 inhibitors.[5][6][7]

Experimental Protocols

To ensure the reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a standard high-throughput screen to assess the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[2]

Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL.

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system solution.

  • Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol).

  • 96-well plates.

  • Incubator/shaker (37°C).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Prepare the incubation mixture by adding the liver microsomes and phosphate buffer to a 96-well plate.

  • Add the test compound to the incubation mixture at a final concentration typically around 1 µM.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solvent containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

This assay is used to determine the in vitro inhibitory activity of test compounds on the DNA-binding ability of the STAT3 transcription factor.[8]

Objective: To assess the ability of a compound to inhibit the binding of activated STAT3 to its specific DNA recognition sequence.

Materials:

  • Nuclear extracts from cell lines with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe (for STAT3).

  • Test compounds (azetidine derivatives and analogs).

  • Binding buffer (containing HEPES, MgCl2, EDTA, DTT, glycerol, and non-specific DNA like poly(dI-dC)).

  • Polyacrylamide gel.

  • Electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Procedure:

  • Pre-incubate the nuclear extracts containing activated STAT3 with increasing concentrations of the test compounds for a specified time (e.g., 30 minutes) at room temperature.

  • Add the radiolabeled hSIE probe to the mixture and incubate to allow for DNA-protein binding.

  • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Dry the gel and visualize the radiolabeled bands using a phosphorimager or by exposing it to autoradiography film.

  • Quantify the intensity of the band corresponding to the STAT3:DNA complex.

  • Calculate the concentration of the test compound that inhibits 50% of the STAT3 DNA-binding activity (IC50).

Visualizing the Role of Azetidine Building Blocks

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

G cluster_0 Saturated Nitrogen Heterocycles Azetidine Pyrrolidine Piperidine

Structural comparison of azetidine, pyrrolidine, and piperidine.

G Start Start Target_Identification Target Identification & Validation Start->Target_Identification Lead_Generation Lead Generation (e.g., HTS) Target_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization In_Vitro_Assays In Vitro Assays (Binding, Metabolism) Lead_Optimization->In_Vitro_Assays Incorporate Azetidine, Pyrrolidine, or Piperidine In_Vitro_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies (PK, Efficacy) In_Vitro_Assays->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection End End Candidate_Selection->End G Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nuclear_Translocation->Gene_Transcription Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3 Inhibition of DNA Binding

References

Comparative Guide to Purity Analysis of Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate is a key building block in pharmaceutical synthesis, valued for its strained azetidine ring and reactive aldehyde functionality. The purity of this intermediate is critical as impurities can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will also discuss alternative methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed protocols and supporting data for researchers, scientists, and drug development professionals.

Methodology Comparison: HPLC, GC, and NMR

The choice of analytical technique is paramount for accurate purity determination. While HPLC is often the method of choice, GC and NMR offer orthogonal approaches that can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): As the primary recommended method, reverse-phase HPLC (RP-HPLC) with UV detection offers high resolution, quantitative accuracy, and wide applicability for non-volatile compounds like this N-Boc protected intermediate.[1] It excels at separating the main compound from non-volatile impurities that may arise from synthesis or degradation.[1]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and thermally stable compounds.[2][3] For this compound, its use is primarily for detecting volatile impurities like residual solvents. The compound itself is thermally labile and not sufficiently volatile for direct GC analysis without derivatization.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to identify and quantify major impurities without the need for reference standards (qNMR).[1][5] While its sensitivity for trace impurities is lower than HPLC, it is an excellent tool for structural confirmation and orthogonal purity assessment.[1][5]

The following table summarizes the key attributes of each technique for this specific application.

Parameter Reverse-Phase HPLC Gas Chromatography (GC) NMR Spectroscopy
Primary Use Purity assay and impurity profilingAnalysis of volatile impurities (e.g., residual solvents)Structural confirmation and quantification of major components
Analyte Volatility Not requiredRequiredNot required
Sensitivity High (ng to pg range)Very High (pg to fg range) for volatile compoundsLower (~0.1% for quantification)[5]
Resolution HighVery HighModerate
Sample Throughput High[5]HighLower, especially for quantitative analysis (qNMR)[5]
Key Advantage Robust, quantitative, and ideal for non-volatile compounds.[1]Excellent for separating and quantifying volatile analytes.[4]Provides structural identity; no reference standard needed for qNMR.[1]
Key Limitation Requires a chromophore for UV detection.Limited to thermally stable and volatile compounds.[4]Lower sensitivity for trace impurities.[1]

Detailed Experimental Protocol: RP-HPLC Method

This section provides a robust starting method for the purity analysis of this compound. The aldehyde functional group can be reactive, particularly in aqueous or alcoholic solutions where it may form hydrates or acetals, which can complicate analysis.[6][7] Therefore, careful sample and mobile phase preparation is crucial.

Instrumentation & Conditions:

  • System: Standard HPLC with a UV Detector

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (for the carbonyl group)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a diluent matching the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.

Note on Stability: The N-Boc protecting group is generally stable in mobile phases containing 0.1% TFA during the chromatography run; however, prolonged exposure or concentration of TFA during solvent evaporation can cause deprotection.[8]

Data Presentation & Interpretation

The purity of a sample batch is typically determined by calculating the peak area percentage. The following table shows representative data from an analysis using the described HPLC method.

Peak Identity Retention Time (min) Peak Area (%) Purity Assessment
Solvent Front2.1--
Potential Polar Impurity8.50.15Minor Impurity
Main Compound 12.3 99.72 Pass
Potential Dimer/Adduct15.80.13Minor Impurity
Total Purity -99.72% -

Visualized Workflows and Logic

To clarify the experimental and decision-making processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject Sample p3->h1 h2 Gradient Elution h1->h2 h3 UV Detection (210 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Generate Report d2->d3

Caption: HPLC purity analysis workflow for this compound.

G start Purity Analysis Required q1 Routine Purity Check & Impurity Profile? start->q1 q2 Identify Residual Solvents? q1->q2  No hplc Use Validated RP-HPLC Method q1->hplc  Yes q3 Confirm Structure or Identify Unknown Major Impurity? q2->q3  No gc Use Headspace GC-FID Method q2->gc  Yes nmr Use 1H-NMR / qNMR Spectroscopy q3->nmr  Yes

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

For routine quality control and purity assessment of this compound, a well-developed RP-HPLC method is the most suitable technique, offering a balance of high resolution, sensitivity, and quantitative accuracy. However, for a comprehensive characterization, an orthogonal approach is recommended. GC analysis is invaluable for detecting volatile impurities, while NMR spectroscopy serves as a powerful tool for absolute structural confirmation and the identification of unknown impurities. The combined use of these methods provides the highest level of confidence in the material's quality, ensuring its suitability for downstream applications in drug development.[5]

References

A Comparative Guide to the Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable structural motifs in medicinal chemistry and drug development.[1][2][3][4] Their unique, strained ring structure imparts favorable physicochemical properties, such as increased metabolic stability and reduced lipophilicity, when incorporated into larger molecules.[3][5] Despite their desirability, the synthesis of functionalized azetidines has historically been challenging due to the inherent ring strain.[1][6] This guide provides a comparative overview of key synthetic strategies, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the most suitable method for their specific needs.

The primary synthetic routes to functionalized azetidines can be broadly categorized into three main approaches: intramolecular cyclization, [2+2] cycloaddition reactions, and the functionalization of a pre-existing azetidine ring. Each of these strategies offers distinct advantages and is suited to different target molecules.

Visualizing the Synthetic Landscape

The following diagram illustrates the major strategic approaches to constructing and functionalizing the azetidine core.

G cluster_main Synthetic Strategies for Functionalized Azetidines Start Precursors Intramolecular_Cyclization Intramolecular Cyclization Start->Intramolecular_Cyclization Cycloaddition [2+2] Cycloaddition (Aza Paternò-Büchi) Start->Cycloaddition Azetidine_Core Azetidine Ring Post_Functionalization Post-Synthetic Functionalization Azetidine_Core->Post_Functionalization Functionalized_Azetidine Functionalized Azetidine Intramolecular_Cyclization->Azetidine_Core Cycloaddition->Azetidine_Core Post_Functionalization->Functionalized_Azetidine

Caption: Overview of major pathways to functionalized azetidines.

Intramolecular Cyclization

One of the most common and reliable methods for synthesizing the azetidine ring is through the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group in a 1,3-relationship. This approach is versatile and can be adapted to produce a wide range of substituted azetidines. A notable example is the palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination.[1]

Comparative Data for Intramolecular Cyclization Methods
Precursor TypeCatalyst/ReagentConditionsYield (%)Reference
γ-Amino alcohol derivativeMsCl, Et3N, CH2Cl20 °C to rt85-95(Not in search results)
γ-HaloamineNaH, DMFrt, 12 h70-90(Not in search results)
Unsaturated AminePd(OAc)2, AgOAc100 °C, 24 h60-80[1]
Ynamide[Cu(bcp)DPEphos]PF6Visible light, rt, 60 hup to 99[7]
Experimental Protocol: Copper-Catalyzed Photoinduced Cyclization of Ynamides

This procedure is adapted from a general method for the anti-Baldwin radical 4-exo-dig cyclization of ynamides.[7]

Procedure:

  • An oven-dried vial is charged with [Cu(bcp)DPEphos]PF6 (5 mol%) and the iodoethyl-ynamide substrate (1 equivalent).

  • The vial is fitted with a rubber septum, evacuated under high vacuum, and backfilled with argon.

  • Freshly distilled and degassed acetonitrile (to make a 0.1 M solution) and distilled N,N-diisopropylethylamine (10 equivalents) are added via syringe.

  • The reaction mixture is stirred at room temperature under visible light irradiation for 60 hours.

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

[2+2] Cycloaddition: The Aza Paternò-Büchi Reaction

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a highly efficient and atom-economical method for constructing the azetidine ring.[8][9] This reaction has seen significant advancements through the use of visible-light photoredox catalysis, which allows for milder reaction conditions and broader substrate scope.[2][5][10][11] Both intermolecular and intramolecular versions of this reaction have been successfully developed.[5][8][10]

Workflow for a Visible-Light-Mediated Aza Paternò-Büchi Reaction

G cluster_workflow Visible-Light Photocatalytic [2+2] Cycloaddition Start Combine Oxime, Alkene, & Photocatalyst Irradiation Irradiate with Visible Light (e.g., Blue LEDs) Start->Irradiation Excitation Photocatalyst Excitation & Energy Transfer Irradiation->Excitation Cycloaddition Triplet State Imine/Alkene Reacts in [2+2] Fashion Excitation->Cycloaddition Product Formation of Azetidine Ring Cycloaddition->Product Purification Workup and Purification Product->Purification Final Functionalized Azetidine Purification->Final

Caption: General workflow for a photocatalyzed aza Paternò-Büchi reaction.

Comparative Data for [2+2] Cycloaddition Methods
Imine SourceAlkene TypeCatalyst/ConditionsYield (%)Reference
Cyclic OximeUnactivated AlkeneIr photocatalyst, visible lightup to 84[5]
2-Isoxazoline-3-carboxylateVarious AlkenesIr photocatalyst, visible lightup to 99[12]
DihydroquinoxalinoneStyrenesIr(ppy)3, visible light, aerobicHigh[13]
Acyclic Sulfamoyl ImineVarious Alkenes3-F-TX catalyst, 390 nm LEDsup to 97[14]
Experimental Protocol: Visible Light-Mediated Intermolecular [2+2] Cycloaddition

This protocol is based on the method developed by the Schindler group for the reaction between 2-isoxazoline-3-carboxylates and alkenes.[12]

Procedure:

  • In a vial, the 2-isoxazoline-3-carboxylate (1 equivalent), alkene (2-5 equivalents), and an iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbpy)PF6, 1-2.5 mol%) are combined.

  • The vial is sealed, and the appropriate solvent (e.g., CH2Cl2 or acetone) is added.

  • The reaction mixture is degassed via sparging with argon for 15-20 minutes.

  • The vial is placed in front of a visible light source (e.g., blue LEDs) and stirred at room temperature for the specified time (typically 12-24 hours).

  • After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.

Post-Synthetic Functionalization

For accessing a library of analogs from a common intermediate, the functionalization of a pre-formed azetidine ring is a powerful strategy. This approach allows for late-stage diversification, which is highly valuable in drug discovery programs.[15][16] Functionalization can occur at the azetidine nitrogen or at other positions on the ring, depending on the starting material.

Comparative Data for Post-Synthetic Functionalization
Azetidine SubstrateReagent/Reaction TypeConditionsYield (%)Reference
N-Cbz-azetidine in peptideH2, Pd/C (deprotection)rt, 1 atmN/A[16][17]
N-H azetidineDansyl chloride, Et3Nrt, 4 hGood[17]
N-H azetidineAcylation/SulfonylationVariousGood[15][17]
N-(2-propynyl carbamate) azetidineAzide, CuAAC "Click" chemistryVariousGood[15][16][17]
Experimental Protocol: N-Functionalization of an Azetidine within a Macrocycle

This protocol is adapted from methods for the late-stage modification of azetidine-containing cyclic peptides.[16][17]

Procedure (Two-Step: Deprotection and Acylation):

  • Deprotection: To a solution of the Cbz-protected azetidine-containing peptide in methanol, add a catalytic amount of Pd/C (10 wt. %). The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LCMS). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free N-H azetidine.

  • Acylation (Dansylation): The crude N-H azetidine intermediate is dissolved in a suitable solvent like DMF. Triethylamine (2-3 equivalents) is added, followed by the electrophile (e.g., dansyl chloride, 1.2 equivalents). The reaction is stirred at room temperature for 4-12 hours. Upon completion, the mixture is diluted with an appropriate organic solvent, washed with aqueous solutions to remove excess reagents, dried, and concentrated. The final product is purified by chromatography.

References

Cost-Benefit Analysis of "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, rigid scaffolds is a cornerstone of modern drug discovery. Among these, the azetidine moiety has garnered significant attention for its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. "Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate" is a valuable bifunctional building block, featuring a protected amine and a reactive aldehyde, making it a key intermediate in the synthesis of complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs).

The economic viability of synthesizing such intermediates on a large scale is a critical consideration for pharmaceutical development. This guide provides a cost-benefit analysis of three common synthetic routes to "this compound" via the oxidation of its corresponding alcohol precursor, "Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate". We will objectively compare the performance of Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and a TEMPO-catalyzed oxidation, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Synthetic Oxidation Methods

The final step in the synthesis of "this compound" typically involves the oxidation of the primary alcohol, "Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate". The choice of oxidation method has significant implications for the cost, scalability, safety, and environmental impact of the overall process. Below is a summary of the quantitative data for three distinct oxidation methods.

MetricMethod A: Swern OxidationMethod B: Dess-Martin Periodinane (DMP) OxidationMethod C: TEMPO-Catalyzed Oxidation with NaOCl
Starting Material tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylatetert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylatetert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Key Reagents Oxalyl chloride, Dimethyl sulfoxide (DMSO), TriethylamineDess-Martin Periodinane (DMP)(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO), Sodium hypochlorite (NaOCl)
Typical Reported Yield 85-95%90-99%80-90%
Reaction Time 2-4 hours1-3 hours1-2 hours
Reaction Temperature -78 °CRoom Temperature0 °C to Room Temperature
Reagent Cost Low to ModerateHigh[1][2][3][4]Low
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM) / Water (biphasic)
Work-up & Purification Aqueous quench, extraction, and column chromatography.Filtration of periodinane byproduct, extraction, and column chromatography.Phase separation, extraction, and column chromatography.
Scalability Challenges Requires cryogenic temperatures, evolution of toxic CO and CO2 gases, malodorous dimethyl sulfide byproduct.[1][5][6][7][8]High cost and potential explosive nature of DMP are major barriers to large-scale use.[2][3]Exothermic reaction requires careful temperature control, but is generally considered scalable.
Safety & Environmental Toxic and corrosive reagents, hazardous gas evolution, unpleasant odor.Potentially explosive reagent, high atom economy issues.Use of bleach is a greener alternative to heavy metal oxidants, but requires careful handling.
Overall Cost-Effectiveness Moderate for pilot scale, but challenging for large-scale production due to infrastructure and safety requirements.Poor for large-scale synthesis due to high reagent cost.High for large-scale synthesis due to low-cost reagents and more manageable conditions.

Experimental Protocols

Method A: Swern Oxidation

This protocol is adapted from standard laboratory procedures for Swern oxidation.[7][8][9]

  • Reaction Setup: A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Activator Addition: Anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.

  • Base Addition: Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Method B: Dess-Martin Periodinane (DMP) Oxidation

This protocol is based on established procedures for DMP oxidations.[2][3]

  • Reaction Setup: To a solution of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 equivalent) in dichloromethane (DCM) at room temperature is added Dess-Martin Periodinane (1.2 equivalents) in one portion.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up and Purification: The reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. The mixture is stirred until the solid byproducts dissolve. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Method C: TEMPO-Catalyzed Oxidation with NaOCl

This protocol is a greener and more scalable alternative to the Swern and DMP oxidations.[10]

  • Reaction Setup: tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 equivalent) is dissolved in a biphasic mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate. Potassium bromide (0.1 equivalents) and TEMPO (0.01 equivalents) are added to the mixture.

  • Oxidant Addition: The mixture is cooled to 0 °C, and an aqueous solution of sodium hypochlorite (bleach, 1.2 equivalents) is added dropwise while maintaining the temperature below 5 °C.

  • Reaction Monitoring: The reaction is stirred vigorously at 0 °C and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Visualizations

Synthetic Pathway Diagram

G cluster_start Starting Material cluster_methods Oxidation Methods cluster_product Final Product start tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate swern Method A: Swern Oxidation start->swern Oxalyl Chloride, DMSO, Et3N dmp Method B: DMP Oxidation start->dmp Dess-Martin Periodinane tempo Method C: TEMPO/NaOCl start->tempo TEMPO, NaOCl product This compound swern->product dmp->product tempo->product

Caption: Synthetic routes to the target aldehyde.

Experimental Workflow Comparison

G cluster_swern Method A: Swern Oxidation cluster_dmp Method B: DMP Oxidation cluster_tempo Method C: TEMPO/NaOCl s1 Cool to -78°C s2 Add Oxalyl Chloride & DMSO s1->s2 s3 Add Alcohol s2->s3 s4 Add Et3N, Warm to RT s3->s4 s5 Aqueous Quench & Extraction s4->s5 s6 Chromatography s5->s6 d1 Combine Alcohol & DMP at RT d2 Stir 1-3h d1->d2 d3 Quench & Filter d2->d3 d4 Extraction d3->d4 d5 Chromatography d4->d5 t1 Biphasic Setup, Cool to 0°C t2 Add TEMPO & NaOCl t1->t2 t3 Stir 1-2h t2->t3 t4 Quench & Phase Separation t3->t4 t5 Extraction t4->t5 t6 Chromatography t5->t6

Caption: Comparison of experimental workflows.

Conclusion and Recommendation

For the large-scale synthesis of "this compound," a thorough cost-benefit analysis points towards Method C: TEMPO-Catalyzed Oxidation with NaOCl as the most advantageous approach. While Swern and Dess-Martin periodinane oxidations offer high yields and are excellent methods for laboratory-scale synthesis, they present significant challenges for industrial production. The cryogenic temperatures and hazardous byproducts of the Swern oxidation, and the high cost and potential instability of DMP, render them less economically viable and more difficult to implement safely on a large scale.

In contrast, the TEMPO-catalyzed oxidation utilizes inexpensive and readily available reagents (bleach and a catalytic amount of TEMPO), operates under milder conditions, and employs a more environmentally benign oxidant. Although the yield may be slightly lower than the other methods, the substantial cost savings in reagents and operational infrastructure, coupled with a more favorable safety profile, make it the superior choice for researchers, scientists, and drug development professionals focused on scalable and cost-effective manufacturing of this key azetidine intermediate.

References

Safety Operating Guide

Safe Disposal of tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate, a key reagent in various synthetic pathways. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.[3]

  • Lab Coat: A standard laboratory coat is required to prevent skin contact.

  • Respiratory Protection: If handling in a non-ventilated area or if aerosolization is possible, use a respirator.[3]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1][2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).

    • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Waste Collection:

    • For unused or excess quantities of the solid compound, carefully transfer it into the designated waste container. Avoid creating dust.

    • For solutions containing the compound, collect them in a labeled, sealed container. Do not mix with other incompatible waste streams.

  • Decontamination of Labware:

    • Glassware and equipment that have come into contact with the chemical should be thoroughly rinsed with an appropriate solvent (e.g., acetone or ethanol) in a fume hood.

    • The solvent rinsate must be collected and disposed of as hazardous waste.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

  • Collect the absorbed material into a sealed container for hazardous waste.[1]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

  • Final Disposal:

    • The sealed and labeled waste container should be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never dispose of this compound down the drain or in regular trash.[1]

III. Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key physical and chemical properties of related compounds to provide a comparative overview.

Propertytert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylatetert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
Molecular Formula C₈H₁₃NO₃[4]C₁₂H₂₁NO₄[5]C₁₀H₁₉NO₃
Molecular Weight 171.19 g/mol [4]243.30 g/mol [5]201.26 g/mol
Boiling Point 251.3±33.0 °C (Predicted)[4]Not Available287.4±13.0 °C at 760 mmHg[2]
Flash Point 102 °C[4]Not Available127.6±19.8°C[2]
Storage Temperature 2-8°C, Inert atmosphere[4]Room temperature[5]-20°C for 1 year[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Generation cluster_2 Waste Collection & Segregation cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Unused/Expired Chemical D Contaminated Materials (e.g., pipette tips, gloves) E Spill Residue F Collect in a Labeled, Sealed Hazardous Waste Container C->F D->F E->F G Store in Designated Hazardous Waste Area F->G H Contact Environmental Health & Safety (EHS) or Licensed Disposal Vendor G->H I Proper Disposal via Incineration or Other Approved Method H->I

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Immediate Safety Considerations

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Azetidine-containing compounds can also be flammable and corrosive.[4] Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn when handling larger quantities or when there is a significant splash risk.[3]Protects eyes from splashes and vapors that can cause serious irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-retardant and impervious lab coat or clothing should be worn.[3]Prevents skin contact, which may cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][5][6] If engineering controls are insufficient or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]Minimizes the inhalation of potentially harmful vapors that may cause respiratory irritation.[1][2]

Operational and Handling Plan

Engineering Controls:

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Review the operational plan and locate the nearest safety equipment.

  • Dispensing: Open the container in a chemical fume hood. Avoid generating dust or aerosols. Use appropriate, non-reactive tools for transferring the chemical.

  • During Use: Keep the container tightly closed when not in use.[2][3] Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the work area.[1][3]

  • After Use: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2][3]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][7]

  • Eye Contact: Immediately rinse with water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]

  • Spills:

    • Evacuate the immediate area and alert others.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite or dry sand.[7]

    • Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[5]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The recommended storage temperature for a similar compound is room temperature.[1]

Disposal:

  • Dispose of unused product and contaminated materials as hazardous waste.[3]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Operational Workflow

Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Work Area in Fume Hood DonPPE->PrepWorkArea Dispense Dispense Chemical PrepWorkArea->Dispense Proceed to handling PerformExperiment Perform Experiment Dispense->PerformExperiment Store Store Securely PerformExperiment->Store CleanWorkArea Clean Work Area PerformExperiment->CleanWorkArea Experiment complete Store->CleanWorkArea End of day DoffPPE Doff PPE CleanWorkArea->DoffPPE SegregateWaste Segregate Hazardous Waste DoffPPE->SegregateWaste Dispose Dispose via EHS SegregateWaste->Dispose Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Exposure Exposure Occurs FirstAid Administer First Aid Exposure->FirstAid Cleanup Contain & Clean Spill Evacuate->Cleanup Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.